Ac-Lys(Ac)-AMC
Description
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Structure
3D Structure
Properties
Molecular Formula |
C20H25N3O5 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2,6-diacetamido-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
InChI |
InChI=1S/C20H25N3O5/c1-12-10-19(26)28-18-11-15(7-8-16(12)18)23-20(27)17(22-14(3)25)6-4-5-9-21-13(2)24/h7-8,10-11,17H,4-6,9H2,1-3H3,(H,21,24)(H,22,25)(H,23,27) |
InChI Key |
TTZZVMJPVWHHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)C |
sequence |
X |
Origin of Product |
United States |
Foundational & Exploratory
Ac-Lys(Ac)-AMC: Chemical Structure, Molecular Weight, and Assay Methodology
[1][2]
Executive Summary
This compound (N-alpha-acetyl-N-epsilon-acetyl-L-lysine-7-amido-4-methylcoumarin) is a synthetic fluorogenic substrate designed for the quantitative assessment of histone deacetylase (HDAC) and sirtuin (SIRT) activity.[1][2] It functions as a "minimal" substrate, mimicking the acetylated lysine residues found on histone tails.
In drug development, this compound is critical for high-throughput screening (HTS) of HDAC inhibitors (HDACi).[1][2] Its mechanism relies on a two-step enzymatic cascade: deacetylation by the target enzyme, followed by proteolytic cleavage to release the fluorescent 7-amino-4-methylcoumarin (AMC) reporter.[1][2][3]
Chemical Identity & Structure
Unlike the bulky Boc-Lys(Ac)-AMC variant often used to reduce non-specific cleavage, This compound utilizes a smaller acetyl group for N-alpha protection, potentially altering enzyme-substrate kinetics and solubility profiles.[1][2]
Nomenclature and Identifiers
| Property | Detail |
| Common Name | This compound |
| Systematic Name | (S)-N-(5-acetamido-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxopentan-2-yl)acetamide |
| Synonyms | Ac-K(Ac)-AMC; Acetyl-Lys(Acetyl)-AMC |
| Core Components | Acetyl (N-term cap), Lysine (Scaffold), Acetyl (Epsilon-amine modification), AMC (Fluorophore) |
Molecular Data
The molecular weight and formula are derived from the condensation of N-alpha-acetyl-N-epsilon-acetyl-lysine with 7-amino-4-methylcoumarin.[1][2]
Structural Composition Analysis:
-
Fluorophore (AMC): The 7-amino-4-methylcoumarin moiety is attached via an amide bond to the carboxyl group of the lysine.[1][2] This amide bond quenches the fluorescence of AMC.
-
Lysine Backbone: The central L-lysine provides the specific recognition site for the protease (trypsin) used in the development step.[2]
-
Modifications:
- -Amino Group: Acetylated.[1][2][4][5] This mimics the epigenetic mark.[2] HDACs must remove this group to restore the positive charge on the lysine side chain.[2]
- -Amino Group: Acetylated.[1][2][4][5] This "caps" the N-terminus to prevent degradation by aminopeptidases and mimics the peptide bond context of a protein backbone.[2]
Physicochemical Properties[5][8][12][13]
| Property | Value / Description |
| Appearance | White to off-white crystalline solid.[1][2] |
| Solubility | DMSO: Soluble (>10 mg/mL).Ethanol: Soluble.Water/PBS: Low solubility; requires organic co-solvent (e.g., 1-5% DMSO final).[1][2] |
| Stability | Stable at -20°C for >1 year in solid form.[1][2] Solutions in DMSO should be aliquoted and stored at -80°C to prevent hydrolysis.[1] |
| Excitation Max ( | 350 – 360 nm |
| Emission Max ( | 450 – 460 nm (Cyan/Blue fluorescence) |
Mechanism of Action (Assay Principle)
The utility of this compound relies on the strict specificity of the developer protease (typically Trypsin).[1][2] Trypsin cleaves peptide bonds C-terminal to Lysine or Arginine residues, but only if the side chain carries a positive charge (unmodified amine).[1][2]
The Two-Step Enzymatic Cascade[1][2]
-
Deacetylation (The Test Reaction): The HDAC enzyme removes the acetyl group from the
-amino group of the lysine.[2] The neutral side chain becomes a positively charged ammonium group ( ).[1] -
Development (The Readout): A developer solution containing Trypsin is added. Trypsin recognizes the newly exposed positive charge on the Lysine and cleaves the amide bond between Lysine and AMC.[2]
-
Fluorescence: Free AMC is released, resulting in a strong fluorescence increase.[2]
Caption: Logical pathway of the fluorogenic HDAC assay. Fluorescence is only generated if Step 1 (Deacetylation) successfully precedes Step 2 (Proteolysis).[1]
Experimental Protocol: End-Point HDAC Assay
This protocol is optimized for a 96-well plate format using purified HDAC1/2/3 or nuclear extracts.[1][2]
Reagents Preparation
-
Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM
, 0.1 mg/mL BSA.[1] -
Substrate Stock: Dissolve this compound in DMSO to 10 mM.
-
Developer Solution: 10 mg/mL Trypsin in Assay Buffer + 1
M Trichostatin A (TSA).[1] Note: TSA is added to stop the HDAC reaction during the development phase.[2][6]
Workflow Steps
-
Enzyme Incubation:
-
Add 10-40
L of HDAC enzyme fraction to wells.[1][2] -
Add 10
L of test inhibitor or vehicle (DMSO).[1] -
Initiate reaction by adding 10
L of This compound (Final conc: 10-50ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> M).[1][2] -
Incubate at 37°C for 30–60 minutes.
-
-
Development:
-
Add 50
L of Developer Solution (Trypsin + TSA).[1] -
Incubate at Room Temperature for 15–20 minutes.
-
-
Measurement:
Caption: Step-by-step experimental workflow for high-throughput screening of HDAC inhibitors.
Expertise & Optimization: Troubleshooting
As an application scientist, recognizing common artifacts is crucial for data integrity.[2]
-
Spontaneous Hydrolysis: this compound is relatively stable, but poor storage of DMSO stocks (moisture ingress) can lead to high background fluorescence.[1][2] Always store with desiccant.
-
Inner Filter Effects: Highly colored inhibitor compounds may quench AMC fluorescence, leading to false positives (apparent inhibition).[1][2] Control: Spike free AMC into the inhibitor solution to check for quenching.
-
Trypsin Inhibition: If the test compound inhibits Trypsin, the signal will decrease, mimicking HDAC inhibition.[2] Control: Incubate the compound with the deacetylated standard (Ac-Lys-AMC) and Trypsin.[1][2] If signal is lost, the compound inhibits the developer, not the HDAC.[2]
References
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Boc-Lys(Ac)-AMC | HDAC | 233691-67-3 | Invivochem [invivochem.com]
- 3. Ac-Arg-Gly-Lys(Ac)-AMC peptide [novoprolabs.com]
- 4. scispace.com [scispace.com]
- 5. opendata.uni-halle.de [opendata.uni-halle.de]
- 6. ovid.com [ovid.com]
- 7. Structural Analysis of Histone Deacetylase 8 Mutants Associated with Cornelia de Lange Syndrome Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Mechanism and Optimization of the Ac-Lys(Ac)-AMC Fluorogenic HDAC Assay
The following technical guide details the mechanism, application, and validation of the Ac-Lys(Ac)-AMC fluorogenic assay.
Executive Summary
The This compound assay is the industry-standard fluorogenic method for quantifying the activity of Class I (HDAC1, 2, 3, 8) and Class IIb (HDAC6, 10) Histone Deacetylases. Unlike radioisotopic methods (e.g., [³H]-acetate release), this assay utilizes a conjugated fluorophore, 7-amino-4-methylcoumarin (AMC), allowing for high-throughput screening (HTS) of HDAC inhibitors.
This guide dissects the two-step coupled kinetic mechanism that drives the signal, defines the critical parameters for assay linearity, and establishes a "self-validating" protocol to eliminate false positives caused by protease inhibition.
Molecular Mechanism of Action
The core of this assay relies on the substrate specificity of the serine protease Trypsin . Trypsin cleaves peptide bonds exclusively at the C-terminus of positively charged amino acid residues (Lysine or Arginine).
The Chemical Switch
-
The Substrate (Silent): this compound consists of a Lysine residue where the
-amino group is acetylated. This acetylation neutralizes the positive charge of the Lysine side chain. Consequently, Trypsin cannot recognize or cleave the amide bond connecting the Lysine to the AMC fluorophore. The fluorescence is quenched in this amide-bound state. -
Step 1: Deacetylation (HDAC-Driven): The HDAC enzyme removes the acetyl group from the
-amino position.[1] The Lysine side chain regains its positive charge (protonated at pH 7.4–8.0). -
Step 2: Fluorophore Release (Trypsin-Driven): The "Developer" solution (containing Trypsin) is added.[2] Trypsin now recognizes the positively charged Lysine and cleaves the C-terminal amide bond, releasing free AMC.
Pathway Visualization
The following diagram illustrates the coupled enzymatic cascade.
Figure 1: The two-step enzymatic cascade.[1] Fluorescence is only generated after sequential deacetylation and proteolytic cleavage.
Experimental Workflow & Protocol
To ensure data integrity, the assay must be run as an endpoint measurement because Trypsin (used in Step 2) will digest the HDAC enzyme if added simultaneously.
Reagents
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂. Optional: 0.1 mg/mL BSA to prevent enzyme adsorption.
-
Substrate: this compound (Stock 10-50 mM in DMSO).
-
Developer Solution: Trypsin (1-2 mg/mL) + Trichostatin A (TSA, 2-5 µM) .
-
Note: TSA is included in the developer to instantly stop the HDAC reaction, ensuring a precise reaction time definition.
-
Step-by-Step Protocol
-
Enzyme Incubation:
-
Mix HDAC enzyme (0.5–50 nM final) with test compounds in assay buffer.
-
Incubate for 10–15 minutes (Pre-incubation allows inhibitor binding).
-
-
Reaction Initiation:
-
Development (The "Stop" Step):
-
Add an equal volume of Developer Solution (Trypsin + TSA).
-
Incubate at Room Temperature for 15 minutes.
-
Mechanism:[4] TSA halts HDAC activity; Trypsin cleaves the deacetylated substrate accumulated during Step 2.
-
-
Detection:
Figure 2: Standard Endpoint Assay Workflow.
Critical Assay Parameters & Validation
Substrate Selectivity
This compound is not a universal HDAC substrate. It is highly selective for Class I and Class IIb enzymes. It is unsuitable for Class IIa (HDAC4, 5, 7, 9) due to their negligible catalytic activity toward acetyl-lysine (they prefer trifluoroacetyl-lysine).
| HDAC Class | Isoforms | Suitability of this compound |
| Class I | HDAC1, 2, 3, 8 | High (Standard Substrate) |
| Class IIa | HDAC4, 5, 7, 9 | Low (Use Trifluoroacetyl-Lys instead) |
| Class IIb | HDAC6, 10 | High |
| Class III | Sirtuins | Moderate (Requires NAD+ cofactor) |
The "False Positive" Trap (Self-Validating System)
A common failure mode in this assay is identifying a compound as an HDAC inhibitor when it is actually a Trypsin inhibitor . If the test compound inhibits Trypsin, the fluorophore is never released, mimicking HDAC inhibition.
Validation Protocol: To validate a "hit," you must run a Counter-Screen :
-
Incubate the test compound with the Deacetylated Standard (Ac-Lys-AMC), not the acetylated substrate.
-
Add Developer (Trypsin).[2]
-
Result: If fluorescence is reduced compared to control, the compound inhibits Trypsin (False Positive).
Linearity and Km
-
Linearity: Ensure <10% of the substrate is consumed during the reaction. Excessive consumption leads to product inhibition and non-linear kinetics (Cheng-Prusoff correction becomes invalid).
-
Km: The
for this compound varies by isoform but typically ranges from 10 µM to 150 µM . Running the assay at is optimal for identifying competitive inhibitors.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background (Blank) | Substrate decomposition or impurity. | Use fresh substrate. Store stock at -80°C. Verify purity via HPLC. |
| Low Signal | Incompatible Buffer pH. | HDACs require pH 7.4–8.0. Avoid phosphate buffers (can inhibit some HDACs). |
| Signal Decay | Photobleaching.[10] | AMC is light-sensitive. Keep plates in the dark during incubation. |
| Non-Linear Rates | Enzyme concentration too high. | Titrate enzyme to ensure signal is linear with time and concentration (Initial Velocity conditions). |
References
-
Wegener, D., et al. (2003). "A fluorogenic histone deacetylase assay well suited for high-throughput activity screening."[11] Chemistry & Biology, 10(1), 61-68.
-
Bradner, J. E., et al. (2010). "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology, 6, 238–243.
-
Cayman Chemical. "HDAC Fluorometric Activity Assay Kit Protocol." Product Manual.
-
Enzo Life Sciences. "Fluor de Lys® Substrate/Developer Systems." Technical Note.
-
Riester, D., et al. (2004). "A new fluorogenic substrate for high-throughput screening of sirtuin type histone deacetylases." Biochemical and Biophysical Research Communications, 324(3), 1116-1123.
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of assembly, activation and lysine selection by the SIN3B histone deacetylase complex | bioRxiv [biorxiv.org]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 5. ubpbio.com [ubpbio.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Ac-Arg-Gly-Lys(Ac)-AMC peptide [novoprolabs.com]
Navigating the Labyrinth of Ac-Lys(Ac)-AMC Solubility: A Technical Guide for Researchers
For researchers and drug development professionals working with histone deacetylase (HDAC) and sirtuin enzymes, the fluorogenic substrate Nα-acetyl-Nε-acetyl-L-lysine 7-amido-4-methylcoumarin, commonly abbreviated as Ac-Lys(Ac)-AMC, is a critical tool. Its utility in high-throughput screening and enzyme kinetics studies is unparalleled. However, realizing its full potential is critically dependent on a thorough understanding of its solubility characteristics in both organic solvents and aqueous buffers. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, offering field-proven insights and detailed protocols to ensure the integrity and reproducibility of your experimental data.
The Chemical Foundation: Understanding this compound
This compound is a synthetic substrate designed to mimic the acetylated lysine residues found in histone proteins, the natural targets of HDACs and sirtuins. The molecule consists of a lysine amino acid that is acetylated at both the alpha-amino (Nα) and epsilon-amino (Nε) groups. This di-acetylated lysine is coupled to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic removal of the Nε-acetyl group by an HDAC or sirtuin, the resulting Lys-AMC product can be cleaved by a developing enzyme, such as trypsin, releasing the highly fluorescent AMC molecule. The increase in fluorescence is directly proportional to the deacetylase activity.
Mastering the Stock Solution: Solubility in DMSO
For the vast majority of fluorogenic peptide substrates, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions. This is due to its excellent solvating power for a wide range of organic molecules and its miscibility with aqueous buffers. While specific quantitative solubility data for this compound is not readily published, extensive experience with structurally similar compounds, such as Boc-Lys(Ac)-AMC and other peptide-AMC substrates, provides a strong foundation for best practices.
Table 1: Recommended Parameters for this compound Stock Solution in DMSO
| Parameter | Recommendation | Rationale & Expert Insights |
| Solvent | Anhydrous DMSO | DMSO is hygroscopic; water contamination can promote hydrolysis of the substrate and affect solubility. Always use a fresh, sealed bottle of anhydrous DMSO. |
| Concentration | 10-50 mM | While higher concentrations may be achievable, starting within this range minimizes the risk of precipitation upon storage or dilution into aqueous buffers. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid solvent-induced enzyme inhibition. |
| Preparation | Sonication or gentle warming | Complete dissolution can be facilitated by brief sonication in a water bath or gentle warming (to no more than 37°C). Avoid aggressive heating, which can lead to degradation. Visual inspection is crucial to ensure no particulates remain. |
| Storage | -20°C or -80°C in small aliquots | To maintain stability and prevent repeated freeze-thaw cycles, which can degrade the compound, store the DMSO stock solution in single-use aliquots. Protect from light, as the AMC fluorophore is light-sensitive. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-weighing: Accurately weigh the desired amount of this compound powder in a microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube for 1-2 minutes. If complete dissolution is not achieved, sonicate in a room temperature water bath for 5-10 minutes.
-
Visual Inspection: Hold the tube up to a light source to ensure the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use, light-protected microcentrifuge tubes. Store immediately at -20°C or -80°C.
The Assay Environment: Solubility and Stability in Aqueous Buffers
The transition from a DMSO stock solution to an aqueous assay buffer is a critical step where solubility issues can arise. The solubility of this compound in aqueous solutions is significantly lower than in DMSO and is influenced by several factors, including pH, ionic strength, and the presence of co-solvents.
Factors Influencing Aqueous Solubility
-
pH: The pH of the buffer can influence the charge state of the molecule, which in turn affects its solubility. While specific data for this compound is unavailable, for many amine-containing compounds, solubility can vary with pH. It is crucial to ensure the substrate remains soluble at the optimal pH for the enzyme being studied.
-
Ionic Strength: The concentration of salts in the buffer can impact solubility through the "salting out" effect. It is advisable to test the solubility of the substrate in the final assay buffer composition.
-
Buffer Composition: The choice of buffering agent (e.g., Tris, HEPES, PBS) can also play a role. Empirical testing is the most reliable way to confirm compatibility.
Mitigating Precipitation in Aqueous Solutions
Precipitation of the substrate upon dilution from the DMSO stock is a common pitfall. To avoid this:
-
Dilute in Series: Perform serial dilutions in the assay buffer rather than a single large dilution.
-
Vortex During Addition: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform mixing.
-
Pre-warm the Buffer: Having the aqueous buffer at the assay temperature can sometimes aid in solubility.
Stability in Aqueous Buffers: The Hidden Variable
Beyond solubility, the stability of this compound in aqueous buffers is a paramount concern for data integrity. The amide and ester linkages in the molecule are susceptible to hydrolysis, which can lead to a high background signal and an inaccurate assessment of enzyme activity.
-
pH-Dependent Hydrolysis: The rate of hydrolysis is often pH-dependent. It is recommended to prepare the working solution of this compound in the assay buffer immediately before use.
-
Temperature Effects: Higher temperatures will accelerate the rate of hydrolysis. Avoid prolonged incubation of the substrate in aqueous buffer at elevated temperatures outside of the context of the enzymatic reaction.
Experimental Protocol: Assessing the Aqueous Solubility and Stability of this compound
This protocol provides a framework for empirically determining the working solubility and stability of your this compound stock in a specific assay buffer.
-
Prepare a Dilution Series: From your DMSO stock solution, prepare a series of dilutions in your chosen aqueous assay buffer (e.g., 50 mM Tris, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0).
-
Visual Inspection for Solubility: Immediately after dilution, visually inspect each concentration for any signs of precipitation (cloudiness or visible particles).
-
Incubation for Stability Assessment: Incubate the clear dilutions at your intended assay temperature (e.g., 37°C) for a time course that reflects your planned experiment (e.g., 0, 30, 60, 90 minutes).
-
Fluorescence Measurement: At each time point, measure the fluorescence of a sample from each concentration using the appropriate excitation and emission wavelengths for AMC (typically ~355 nm excitation and ~460 nm emission).
-
Data Analysis: A stable solution will show a minimal increase in fluorescence over time. A significant, time-dependent increase in fluorescence in the absence of enzyme indicates substrate hydrolysis.
Visualizing the Workflow
To aid in the conceptualization of these critical steps, the following diagrams illustrate the recommended workflows.
Caption: Workflow for preparing a concentrated DMSO stock solution of this compound.
Caption: Workflow for preparing and using the aqueous working solution of this compound in an enzymatic assay.
Conclusion: Best Practices for Reliable Results
A meticulous approach to the preparation and handling of this compound is fundamental to the success of any research involving this substrate. While definitive solubility data for this specific compound remains elusive in publicly available resources, the principles outlined in this guide, derived from extensive experience with analogous compounds, provide a robust framework for achieving reliable and reproducible results. Always prioritize the use of high-purity, anhydrous solvents, prepare stock solutions with care, and empirically validate the solubility and stability of the substrate in your specific aqueous assay buffer. By adhering to these best practices, researchers can confidently navigate the complexities of this compound solubility and unlock its full potential in advancing our understanding of epigenetic regulation and drug discovery.
References
Note: As specific literature detailing the solubility of this compound is not available, this section provides references for the general use and handling of similar fluorogenic HDAC/sirtuin substrates.
Technical Guide: Stability and Storage of Ac-Lys(Ac)-AMC Stock Solutions
[1]
Executive Summary
Ac-Lys(Ac)-AMC (Acetyl-Lysine(Acetyl)-7-amino-4-methylcoumarin) is a fluorogenic substrate critical for assaying Histone Deacetylase (HDAC) and Sirtuin activity.[1] Its utility relies entirely on the integrity of two specific chemical bonds: the epsilon-amino acetyl modification and the amide linkage to the AMC fluorophore.
The stability of this substrate in solution is governed by hydrolytic prevention . While solid powder is stable for years, stock solutions (typically in DMSO) at -20°C are vulnerable to moisture-induced hydrolysis and freeze-thaw degradation.[1] This guide provides a validated framework for maintaining stock integrity for 6–12 months.
Part 1: The Chemistry of Instability
To understand storage requirements, one must understand the degradation mechanism. This compound is not a single-step reporter; it functions via a coupled enzymatic cascade .[1]
The Mechanism of Action[2]
-
Deacetylation: HDAC enzymes remove the acetyl group from the lysine side chain.[2]
-
Proteolysis: A developer enzyme (Trypsin) recognizes the deacetylated lysine and cleaves the amide bond, releasing the fluorescent AMC group.
The Degradation Pathway (The "False Signal")
Instability arises when the amide bond connecting the Lysine to the AMC fluorophore hydrolyzes spontaneously during storage. This releases free AMC, causing high background fluorescence (noise) that mimics enzyme activity.[1]
Figure 1: The dual-pathway of AMC release.[1] The red arrow represents the degradation pathway that must be prevented during storage.
Part 2: Solvation and Storage Protocol
The solvent of choice is Dimethyl Sulfoxide (DMSO) .[1][3] However, DMSO is hygroscopic (absorbs water from the atmosphere).[1] Water is the primary reactant in hydrolysis. Therefore, the purity of the DMSO is as critical as the temperature.
Preparation of Stock Solution[4][5]
-
Concentration: Prepare a 10 mM to 50 mM stock. Higher concentrations are more stable as they reduce the solvent-to-solute ratio, minimizing relative hydrolytic exposure.[1]
-
Solvent Quality: Use only anhydrous DMSO (≥99.9%, water content <0.005%).[1]
-
Vessel: Use amber or opaque microtubes to prevent photobleaching, although AMC is relatively photostable compared to fluorescein.
The Aliquot Strategy (Crucial)
Never store the bulk stock in a single vial. Repeated freeze-thaw cycles cause micro-crystallization and condensation, introducing water into the DMSO.[1]
-
Step 1: Dissolve powder in anhydrous DMSO. Vortex until fully clear.[1]
-
Step 2: Immediately dispense into single-use aliquots (e.g., 20–50 µL).
-
Step 3: Seal tubes tightly. Parafilm is recommended for long-term storage (>3 months).[1]
Temperature Dynamics
| Storage Condition | Estimated Stability | Risk Factor |
| Solid Powder (-20°C) | > 2 Years | Low.[1][4] Keep desiccated. |
| DMSO Solution (-80°C) | 6–12 Months | Low.[1] Ideal for long-term.[1] |
| DMSO Solution (-20°C) | 3–6 Months | Moderate.[1][3] DMSO freezes at ~19°C; -20°C freezers often cycle, causing partial thaws.[1] |
| DMSO Solution (4°C) | < 1 Week | High.[1] Rapid hydrolysis. |
Expert Insight: While -80°C is preferred, -20°C is acceptable if and only if the solution is aliquoted. The physical phase change of DMSO at -20°C is often incomplete in "frost-free" freezers, leading to a slushy state that accelerates degradation.[1]
Part 3: Self-Validating Quality Control (QC) System
Before running a high-throughput screen or a sensitive kinetic assay, you must validate the integrity of your stock.[1] Do not assume stability.
The "Background-to-Signal" Ratio Test
This protocol determines if free AMC has accumulated in your stock tube.[1]
Materials:
-
This compound Stock (to be tested)[1]
-
Assay Buffer (Standard HDAC buffer, e.g., Tris/Cl pH 8.0)[1]
-
Reference: Free AMC Standard (optional but recommended)[1]
Protocol:
-
Dilute: Prepare a working solution of the substrate (e.g., 50 µM) in Assay Buffer.
-
Plate Setup:
-
Well A (Substrate Blank): 50 µL Substrate + 50 µL Buffer (No Enzyme).
-
Well B (Developer Control): 50 µL Substrate + 50 µL Developer (containing Trypsin).[1]
-
-
Incubate: 30 minutes at 37°C.
-
Read: Measure Fluorescence (Ex 360nm / Em 460nm).
Interpretation Logic:
Figure 2: QC Decision Tree. "Max Theoretical Signal" can be estimated using a free AMC standard curve.
-
Pass: The Substrate Blank RFU is low (close to buffer-only baseline).
-
Fail: The Substrate Blank RFU is significantly elevated. This indicates the amide bond has broken during storage, releasing free AMC.
-
Note on Well B: If Well B (Developer) is high, it indicates the acetyl group was unstable (less common) or the substrate was not fully acetylated during synthesis.[1]
Part 4: Troubleshooting & Best Practices
| Symptom | Probable Cause | Corrective Action |
| High Background (t=0) | Hydrolysis in stock solution.[1] | Discard stock. Ensure DMSO is anhydrous.[1] Check freezer for temperature fluctuations. |
| Low Signal (Positive Control) | Substrate precipitation. | DMSO stock may have crashed out in aqueous buffer.[1] Dilute stock into buffer slowly while vortexing. Ensure final DMSO < 1%. |
| Variable Replicates | Freeze-thaw damage. | Use single-use aliquots. Do not re-freeze a thawed tube more than once.[1][3] |
Citations & References
-
Cayman Chemical. (2023).[1] Boc-Lys(Ac)-AMC Product Datasheet. Confirms storage at -20°C and stability >1 year (solid).[1][3] Link[1]
-
Enzo Life Sciences. (n.d.).[1] Fluor de Lys®-SIRT1 Substrate. Details the coupled enzymatic assay mechanism and developer specificity. Link[1]
-
BPS Bioscience. (2024).[1] Fluorogenic HDAC Substrate 3. Recommends avoiding freeze/thaw cycles and storage at -20°C. Link[1]
-
PubChem. (n.d.).[1] Compound Summary: this compound. Chemical structure and physical properties.[1][7][8] Link
-
R&D Systems. (2023). Fluorogenic Peptide Substrate ES016. Validates stability of 6 months at -20°C to -70°C. Link[1][3][9]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US10920265B2 - Compounds and methods for detection of enzymes that remove methyl succinyl groups from epsilon-amino lysine moieties - Google Patents [patents.google.com]
- 7. ubpbio.com [ubpbio.com]
- 8. Enzo Life Sciences HDAC substrate (fluorogenic) (5 mg) CAS: 233691-67-3, | Fisher Scientific [fishersci.com]
- 9. rndsystems.com [rndsystems.com]
Technical Guide: Optimizing HDAC Assay Design – Fluorogenic vs. Colorimetric Substrates
Executive Summary: The Substrate Selection Imperative
In the high-stakes environment of epigenetic drug discovery, the choice between fluorogenic and colorimetric Histone Deacetylase (HDAC) substrates is not merely a matter of equipment availability—it is a strategic decision that dictates assay sensitivity, dynamic range, and susceptibility to false positives.
While both modalities rely on a similar two-step enzymatic cascade, their signal transduction mechanisms diverge significantly. Fluorogenic substrates (typically AMC- or R110-based) offer superior sensitivity and miniaturization potential, making them the industry standard for High-Throughput Screening (HTS). Colorimetric substrates (pNA-based), while less sensitive, offer a robust, cost-effective alternative for kinetic profiling where compound autofluorescence precludes the use of light-emitting assays.
This guide dissects the mechanistic, operational, and data-integrity implications of each approach, providing a validated framework for assay development.
Mechanistic Foundations: The Two-Step Cascade
To interpret HDAC data correctly, one must understand that standard HDAC assays are indirect . The HDAC enzyme does not generate the signal; it merely "unlocks" the substrate for a second enzyme (the Developer) to generate the signal.
The Chemistry of Signal Generation
Both assay types generally utilize an
-
Deacetylation (The HDAC Step): The HDAC enzyme removes the acetyl group from the lysine.[1][2][3] This reaction is silent (no signal change yet).
-
Development (The Protease Step): A developer solution containing Trypsin (or a similar protease) is added. Trypsin specifically recognizes the deacetylated lysine and cleaves the amide bond between the lysine and the reporter group.
-
Signal Release: The cleavage releases the free reporter (Fluorophore or Chromophore), which is then detected.
Critical Note: If the HDAC does not remove the acetyl group, Trypsin cannot cleave the substrate (steric hindrance), and no signal is generated.
Visualization: The Signal Transduction Pathway
Figure 1: The canonical two-step HDAC assay mechanism. Note that signal generation is dependent on the successful completion of both the HDAC reaction and the Developer reaction.
Comparative Technical Analysis
The following table summarizes the operational differences. Use this to align the assay type with your specific experimental constraints.
| Feature | Fluorogenic (e.g., Boc-Lys(Ac)-AMC) | Colorimetric (e.g., Boc-Lys(Ac)-pNA) |
| Detection Mode | Fluorescence Intensity (Ex 350-380nm / Em 440-460nm) | Absorbance (OD 405nm) |
| Sensitivity | High (Can detect <5 ng of HDAC) | Low (Requires >50 ng of HDAC) |
| Dynamic Range | Broad (3-4 logs) | Narrow (1-2 logs) |
| Primary Interference | Autofluorescence : Library compounds fluorescing at 460nm. | Spectral Overlap : Colored compounds absorbing at 405nm. |
| Throughput Suitability | Excellent (96, 384, 1536-well) | Moderate (96-well typically) |
| Cost Per Well | Higher (Requires fluorescence plate reader) | Lower (Standard spectrophotometer) |
| Substrate Km | Typically lower (higher affinity) | Typically higher (requires more substrate) |
Expert Insight: The "False Positive" Trap
-
Fluorogenic Risk: Many small molecule drugs are fluorescent. If a test compound fluoresces at 460nm, it will mask HDAC inhibition, appearing as a "non-binder" or even an activator. Mitigation: Use red-shifted substrates (e.g., Boc-Lys(Ac)-R110) or kinetic reads.
-
Colorimetric Risk: Compounds that are yellow/orange (absorbing at 405nm) will artificially inflate the signal, masking inhibition.
Validated Experimental Protocols
Below are optimized protocols for a standard Class I HDAC (e.g., HDAC1/2/3) assay.
A. Fluorogenic Assay Protocol (AMC-Based)
Target: High-sensitivity screening (384-well format).
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA.
-
Substrate: Dilute Boc-Lys(Ac)-AMC (Stock 50 mM in DMSO) to 10-20 µM working concentration in Assay Buffer.
-
Enzyme:[2][3] Dilute HDAC enzyme to optimal concentration (titrate beforehand, typically 0.5 - 5 nM).
-
Developer: Trypsin (1 mg/mL) + 2 µM Trichostatin A (TSA) in Assay Buffer. Note: TSA is added to stop the HDAC reaction during development.[4]
-
-
Workflow:
-
Step 1: Add 5 µL of Test Compound (or DMSO control) to the plate.
-
Step 2: Add 10 µL of diluted HDAC Enzyme. Incubate 10 min at RT (allows compound-enzyme binding).
-
Step 3: Add 10 µL of Substrate solution.
-
Step 4: Incubate at 37°C for 30–60 minutes (Kinetic linearity phase).
-
Step 5: Add 25 µL of Developer Solution.
-
Step 6: Incubate 15 min at RT.
-
Step 7: Read Fluorescence (Ex 355nm / Em 460nm).
-
B. Colorimetric Assay Protocol (pNA-Based)
Target: High-concentration enzyme kinetics or validation (96-well format).
-
Reagent Preparation:
-
Workflow:
-
Step 1: Add 10 µL Test Compound.
-
Step 2: Add 40 µL HDAC Enzyme. Incubate 10 min.
-
Step 3: Add 50 µL Substrate (pNA).
-
Step 4: Incubate 1–2 hours at 37°C (Longer time needed to accumulate signal).
-
Step 5: Add 100 µL Developer Solution (containing TSA).
-
Step 6: Incubate 15-30 min at RT.
-
Step 7: Read Absorbance at 405 nm.
-
Critical Control Systems (Self-Validation)
To ensure scientific integrity, every assay plate must contain the following internal controls. Without these, data is anecdotal, not analytical.
-
No Enzyme Control (Background): Buffer + Substrate + Developer.
-
Purpose: Measures background fluorescence/absorbance of the substrate itself.
-
Acceptance Criteria: Signal should be <5% of the Max Signal.
-
-
No Inhibitor Control (Max Signal): Enzyme + Substrate + DMSO + Developer.
-
Purpose: Defines 100% activity.
-
-
Reference Inhibitor (Positive Control): SAHA (Vorinostat) or TSA at IC100 (e.g., 10 µM).
-
Developer Control: Deacetylated Standard (Boc-Lys-AMC) + Developer.
-
Purpose: Checks if the Test Compound inhibits Trypsin rather than HDAC. If a compound inhibits Trypsin, it will look like an HDAC inhibitor (False Positive).
-
Decision Framework: Selecting the Right Substrate
Use this logic flow to determine the appropriate substrate for your campaign.
Figure 2: Strategic decision matrix for HDAC substrate selection.
References
-
Wegener, D., et al. (2003).[3] "A fluorogenic histone deacetylase assay well suited for high-throughput activity screening."[1][5][6][7][8] Molecular Genetics and Metabolism.
-
Bradner, J.E., et al. (2010). "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology.
-
Promega Corporation. "HDAC-Glo™ I/II Assays and Screening Systems Technical Manual." Promega Protocols.
-
Cayman Chemical. "HDAC Activity Assay Kit Protocol." Cayman Chemical Product Docs.
-
BPS Bioscience. "Fluorogenic HDAC Assay Kit Instruction Manual." BPS Bioscience.
Sources
- 1. A Homogeneous Fluorimetric HDAC Activity Assay Using Non-Peptide HDAC Green Substrate | AAT Bioquest [aatbio.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. A bioluminogenic HDAC activity assay: validation and screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
Methodological & Application
Application Note: Standardized Protocol for Ac-Lys(Ac)-AMC HDAC Activity Assay
Introduction & Assay Principle
Histone Deacetylases (HDACs) are critical epigenetic regulators that catalyze the removal of acetyl groups from the
This guide details the standard operating procedure (SOP) for measuring HDAC activity using the fluorogenic substrate Ac-Lys(Ac)-AMC .[8] Unlike radioisotopic methods, this assay is homogeneous, non-radioactive, and amenable to high-throughput screening (HTS).[8]
Mechanism of Action
The assay relies on a two-step enzymatic cascade.[1]
-
Deacetylation: The HDAC enzyme removes the acetyl group from the substrate this compound. This step is silent (non-fluorescent).[8]
-
Development: A "Developer" solution containing Trypsin is added. Trypsin specifically cleaves the amide bond between the lysine and the AMC fluorophore only if the lysine has been deacetylated. This releases free 7-amino-4-methylcoumarin (AMC), which fluoresces upon excitation.[1][8][9]
Note: The Developer solution typically contains a potent HDAC inhibitor (e.g., Trichostatin A) to simultaneously quench the HDAC reaction and allow the trypsin cleavage to proceed.
Caption: Two-step fluorogenic reaction. Step 1 requires HDAC activity; Step 2 releases the fluorophore.
Materials & Reagent Preparation
Reagents
-
Substrate: this compound (10 mM stock in DMSO).[8] Store at -20°C or -80°C.
-
Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl
.[8][10]-
Expert Tip: Add 0.1 mg/mL BSA to prevent enzyme adsorption to the plate, but ensure it is "Fatty Acid Free" to avoid interference.
-
-
HDAC Enzyme: Recombinant human HDAC (e.g., HDAC1, HDAC3, or HDAC6) or nuclear extract.[8]
-
Developer Solution: Trypsin (10 mg/mL stock) + Trichostatin A (TSA, 2
M final).[8] -
Standard: Ac-Lys-AMC (Deacetylated standard) or Free AMC.[8]
-
Inhibitor Control: Trichostatin A (TSA) or SAHA (Vorinostat).[8]
Plate Compatibility
-
Type: 96-well or 384-well Black flat-bottom polystyrene plates.[8]
-
Why: Black plates minimize background scattering and crosstalk between wells compared to clear or white plates.
Assay Optimization (Critical Pre-Assay Steps)
Before running a full screen, you must validate the linear range. A common failure mode is running the assay outside the initial velocity (
A. Linearity Check (Time & Enzyme)
Run a matrix of Enzyme Concentration vs. Time.
-
Goal: Identify conditions where substrate conversion is <10-15%.
-
Reasoning: Beyond 15% conversion, product inhibition and substrate depletion violate the Michaelis-Menten assumptions required for accurate IC
calculations.[8]
B. Substrate Concentration ( )
Determine the
-
Protocol: Titrate this compound (e.g., 1
M to 500 M) with a fixed enzyme concentration. -
Selection: Run screening assays at
. This balances signal intensity with sensitivity to competitive inhibitors. -
Typical values: Class I HDACs often have
values between 10–50 M for this substrate.
Standard Protocol (Step-by-Step)
This protocol is scaled for a 96-well plate with a final reaction volume of 50
Step 1: Plate Layout & Preparation
Design your plate to include the following controls:
| Well Type | Component 1 | Component 2 | Component 3 | Purpose |
| Blank | Assay Buffer | Solvent (DMSO) | Substrate | Background fluorescence subtraction. |
| 100% Activity | HDAC Enzyme | Solvent (DMSO) | Substrate | Max signal reference ( |
| Inhibitor | HDAC Enzyme | Test Compound | Substrate | Experimental data point.[2][6][10][12][13][14][15] |
| Inhibitor Ctrl | HDAC Enzyme | TSA (1 | Substrate | Positive control for inhibition.[8] |
Step 2: Reaction Assembly
-
Enzyme Addition: Add 15
L of diluted HDAC Enzyme to appropriate wells. (Use Assay Buffer for Blank wells). -
Compound Addition: Add 10
L of Test Compound or Solvent Control.-
Note: Pre-incubate Enzyme + Compound for 10–15 minutes at RT if checking for slow-binding inhibitors.[8]
-
-
Substrate Initiation: Add 25
L of diluted this compound Substrate to all wells.[8]-
Target Concentration: Typically 10–50
M final.
-
Step 3: Incubation[12][16]
-
Condition: Incubate at 37°C for 30–60 minutes .
-
Validation: Ensure the plate is sealed to prevent evaporation, which shifts concentrations.
Step 4: Development
-
Preparation: Prepare Developer Solution (Trypsin + TSA in Assay Buffer).
-
Ratio: Ensure TSA concentration is sufficient (typically 1–2
M) to instantly stop the HDAC reaction.
-
-
Addition: Add 50
L of Developer Solution to all wells. -
Incubation: Incubate at Room Temperature for 15–20 minutes .
-
Why: This allows Trypsin to cleave the deacetylated lysine. The reaction usually plateaus after 15 mins.
-
Step 5: Detection[6][16]
-
Instrument: Fluorescence Microplate Reader.
-
Settings:
Caption: Standard pipetting workflow for 96-well plate format.
Data Analysis
Background Subtraction
Subtract the mean fluorescence units (RFU) of the Blank wells from all other experimental wells.
Percentage Activity Calculation
IC50 Determination
Plot Log[Inhibitor] vs. % Activity.[8] Fit the data using a non-linear regression (4-parameter logistic model):
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| High Background | Substrate degradation or autofluorescence.[8] | Use fresh substrate. Check compound autofluorescence at Ex360/Em460. |
| Low Signal | Enzyme inactive or Trypsin failure. | Use a Deacetylated Standard (Ac-Lys-AMC) to verify Trypsin activity independent of HDAC.[8] |
| False Positives | Compound inhibits Trypsin. | Run a counter-screen: Incubate Compound + Deacetylated Standard + Developer. If signal drops, the compound inhibits Trypsin, not HDAC. |
| Non-Linear Rates | Substrate depletion (>15% conversion).[8] | Reduce enzyme concentration or incubation time. |
Link Integrity & References
-
BPS Bioscience. Fluorogenic HDAC Assay Kit Protocol. (Standard industry reference for class I/IIb assays). [8]
-
Cayman Chemical. HDAC Fluorometric Activity Assay Kit.[5][10] (Detailed reagent preparation and troubleshooting).
-
Wegener, D., et al. (2003). A fluorogenic histone deacetylase assay well suited for high-throughput activity screening.[8] Chemistry & Biology. (Foundational paper for the MAL substrate methodology).
-
Reaction Biology. HDAC Assay Services & Substrate Specificity. (Validation of isoform-specific substrates).
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [se.promega.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 10. bioscience.co.uk [bioscience.co.uk]
- 11. ubpbio.com [ubpbio.com]
- 12. resources.bio-techne.com [resources.bio-techne.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. abcam.co.jp [abcam.co.jp]
optimizing Ac-Lys(Ac)-AMC concentration for kinetic analysis
Application Note: Optimizing Ac-Lys(Ac)-AMC Concentration for Kinetic Analysis of HDACs
Abstract
This technical guide details the protocol for optimizing the fluorogenic substrate This compound (also known as MAL) for the kinetic analysis of Histone Deacetylases (HDACs), specifically Class I (HDAC1, 2, 3) and Class IIb (HDAC6). The protocol addresses the critical two-step mechanism of the assay—deacetylation followed by trypsin-mediated cleavage—and provides a rigorous framework for determining
Introduction & Mechanistic Principles
The this compound substrate is a cornerstone of high-throughput HDAC screening. However, its utility relies on a coupled enzyme reaction that is frequently misoptimized.
The Reaction Mechanism:
-
Deacetylation (Rate-Limiting Step): The HDAC enzyme removes the acetyl group from the
-amino group of the lysine residue. -
Development (Fast Step): A developer solution containing Trypsin recognizes the deacetylated lysine (Ac-Lys-AMC) and cleaves the amide bond between the lysine and the aminomethylcoumarin (AMC).
-
Result: Release of free AMC (Highly Fluorescent: Ex 355 nm / Em 460 nm).
-
Why Optimization Matters: Running an assay at an arbitrary substrate concentration (e.g., fixed 50 µM) compromises data integrity.
-
If
: Signal-to-noise is low; is underestimated. -
If
: The assay becomes insensitive to competitive inhibitors (the most common class of drug candidates). -
Artifact Risk: High concentrations of this compound can absorb excitation light (Inner Filter Effect), artificially depressing the signal and skewing kinetic curves.
Materials & Reagents
Buffer Systems:
-
Standard Assay Buffer (Tris-based): 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl
, 0.1 mg/mL BSA. -
Alternative Buffer (HEPES-based): 50 mM HEPES (pH 7.4), 100 mM KCl, 0.05% BSA, 0.001% Tween-20. Preferred for HDAC6 to maintain stability.
Key Reagents:
-
Substrate: this compound (Dissolve in DMSO to 50 mM stock). Store at -80°C.
-
Developer Solution: 5-10 mg/mL Trypsin in Assay Buffer + 2-5 µM HDAC Inhibitor (e.g., Trichostatin A or SAHA) to stop the HDAC reaction during development.
-
Standard: 7-Amino-4-methylcoumarin (AMC) for standard curve generation.
Experimental Workflow
Phase 1: Developer Validation (The "Trustworthiness" Check)
Critique: Most protocols assume the developer works instantly. If the developer is too slow, you are measuring Trypsin kinetics, not HDAC kinetics.
-
Prepare Deacetylated Standard: Chemically deacetylate a small aliquot of substrate or purchase Ac-Lys-AMC (the intermediate).
-
Titrate Developer: Incubate fixed Ac-Lys-AMC (e.g., 10 µM) with varying concentrations of Trypsin (1 mg/mL to 10 mg/mL).
-
Read Signal: Measure fluorescence every 2 minutes.
-
Criteria: Choose a Trypsin concentration that converts 100% of the intermediate to free AMC within 5–10 minutes.
Phase 2: Linearity & Time Course
Objective: Define the window where initial velocity (
-
Enzyme Titration: Prepare serial dilutions of HDAC (e.g., 0.5 nM to 50 nM).
-
Fixed Substrate: Use 50 µM this compound.
-
Kinetics: Measure fluorescence continuously for 60 minutes.
-
Selection: Select an enzyme concentration that yields a linear slope (
) for at least 30 minutes and converts <10% of total substrate (to maintain Michaelis-Menten assumptions).
Phase 3: Determination
Objective: Calculate the Michaelis constant to set screening conditions.
-
Substrate Gradient: Prepare 8 concentrations of this compound ranging from 0 to 500 µM (e.g., 0, 5, 15, 30, 60, 125, 250, 500 µM).
-
Reaction: Initiate with the optimized enzyme concentration (from Phase 2). Incubate for the linear time period (e.g., 30 min).
-
Stop & Develop: Add Developer solution containing SAHA/TSA. Incubate 15 min.
-
Read: Measure RFU.
Visualization of Workflow & Mechanism
Caption: Coupled reaction mechanism (Left) and sequential optimization workflow (Right) for this compound analysis.
Data Analysis & Inner Filter Effect (IFE)
The IFE Problem: At concentrations >100 µM, this compound may absorb the excitation light (355 nm), causing the RFU to plateau artificially, mimicking enzyme saturation.
Correction Protocol:
-
Measure Absorbance: Measure the UV Absorbance (
) of the substrate solutions at 355 nm in the exact plate used for the assay. -
Apply Correction Factor:
(Note: at 460 nm is usually negligible for this substrate, so is often sufficient). -
Curve Fitting: Plot Initial Velocity (
) vs. Substrate Concentration ( ).[7] Fit to the Michaelis-Menten equation:
Typical Values:
| Parameter | HDAC1 | HDAC3 | HDAC6 |
|---|
|
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Non-linear Time Course | Enzyme instability or Substrate depletion | Add 0.01% Triton X-100 or increase BSA; Reduce enzyme concentration. |
| High Background | Substrate degradation or Free AMC contamination | Check stock purity by HPLC; Store stocks at -80°C; Protect from light. |
| Low Signal ( | Incomplete development (Trypsin step) | Increase Trypsin concentration; Ensure pH is >7.5 for Trypsin activity. |
| Flat | Inner Filter Effect | Apply IFE correction formula; reduce pathlength (use half-area plates). |
References
-
BMG LABTECH. (n.d.). Histone deacetylase 1 (HDAC1) assay. Retrieved from [Link]
-
Moreno-Yruela, C., et al. (2018).[4][5] High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. STAR Protocols. Retrieved from [Link]
-
Wegener, D., et al. (2003).[8] A fluorogenic histone deacetylase assay well suited for high-throughput activity screening.[4][8] Chemistry & Biology, 10(1), 61-68. (Cited via NovoPro Bioscience).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. Ac-Arg-Gly-Lys(Ac)-AMC peptide [novoprolabs.com]
high-throughput screening HDAC inhibition using Ac-Lys(Ac)-AMC
Application Note: High-Throughput Screening of HDAC Inhibition using Ac-Lys(Ac)-AMC
Executive Summary
This guide details the development and execution of a high-throughput screening (HTS) campaign for Histone Deacetylase (HDAC) inhibitors using the fluorogenic substrate This compound .[1][2] Unlike radiometric assays, this homogeneous, two-step fluorometric format eliminates wash steps, making it ideal for 384-well or 1536-well automation.[2]
The protocol focuses on Class I and IIb HDACs (specifically HDAC1, 2, 3, and 6), for which this compound is a preferred substrate due to its structural mimicry of the acetylated lysine residues on histone tails.[2] This document prioritizes data integrity, outlining the critical "Pre-Screen" validation steps—enzyme linearity,
Assay Principle & Mechanism
The assay relies on a specific protease-coupled reaction. The substrate, This compound , consists of a lysine residue acetylated at the
The Logic of the "Developer": Trypsin is a serine protease that cleaves peptide bonds strictly at the C-terminal side of positively charged lysine or arginine residues. However, it cannot cleave acetylated lysine because the acetylation neutralizes the positive charge.
-
Step 1 (Deacetylation): The HDAC enzyme removes the acetyl group from the
-amino group.[5] The substrate remains non-fluorescent. -
Step 2 (Development): A "Developer Solution" containing Trypsin and a potent HDAC inhibitor (e.g., Trichostatin A) is added.[1][2] The HDAC inhibitor stops the reaction.[4] Trypsin then recognizes the now-deacetylated lysine and cleaves the amide bond, releasing the free AMC fluorophore.[3][4][6]
Signal:
Mechanistic Pathway (Graphviz)
Caption: Two-step fluorogenic reaction. Step 1 requires HDAC activity; Step 2 requires Trypsin activity on the deacetylated product.[4]
HTS Assay Development (The "Pre-Screen")
Before screening a library, you must define the "Assay Window." Do not proceed to screening without these three datasets.
Enzyme Linearity & Titration
To identify valid inhibitors, the assay must run within the initial velocity (
-
Experiment: Titrate HDAC enzyme (e.g., 0.1 nM to 100 nM) across multiple time points (15, 30, 45, 60 min).
-
Selection Criteria: Choose the lowest enzyme concentration that yields a Signal-to-Background (S/B) ratio > 5 at a time point where the reaction is still linear (
).[1]
Determination (Substrate Optimization)
Running HTS at
-
Protocol: Fix Enzyme concentration (from 3.1). Titrate this compound (e.g., 1 µM to 500 µM).[1][2]
-
Data Fit: Fit to the Michaelis-Menten equation.
-
Typical Values: For HDAC1/3, the
for this compound is typically 10–50 µM [1].[1][2]
DMSO Tolerance
Compound libraries are stored in DMSO.[2] HDACs are generally tolerant up to 5% DMSO, but this must be verified.[2]
-
Experiment: Measure HDAC activity in 0%, 1%, 2%, 5%, and 10% DMSO.
-
Requirement: Maximize DMSO concentration without reducing activity by >20%.
Detailed HTS Protocol
Assay Buffer:
-
50 mM Tris-HCl or HEPES (pH 8.0)
-
1 mM
[1][2] -
Optional: 0.01% Triton X-100 or Pluronic F-127 (Reduces meniscus effects in 384-well plates).[1][2]
Developer Solution (Prepare immediately before use):
Workflow Diagram
Caption: Step-by-step liquid handling workflow for 384-well plate screening.
Step-by-Step Procedure (384-well Format)
-
Compound Transfer:
-
Enzyme Addition:
-
Add 10 µL of diluted HDAC Enzyme to all wells.
-
Centrifuge plate (1000 rpm, 1 min).
-
Incubate for 10 mins at RT to allow compound-enzyme interaction.
-
-
Substrate Initiation:
-
Development (Stop & Signal Generation):
-
Detection:
Data Analysis & Validation
Z-Factor Calculation
The Z-factor determines if the assay is robust enough for screening.[8] A value > 0.5 is mandatory [2].[2]
[1][2]| Parameter | Definition | Ideal Value |
| Mean Fluorescence of High Control (DMSO) | High RFU | |
| Mean Fluorescence of Low Control (Inhibitor) | ~Background | |
| Standard Deviation | < 10% of Mean | |
| Z' | Screening Quality Score | > 0.5 |
Percent Inhibition
For single-point screening (usually 10 µM):
Hit Confirmation (Counter-Screening)
Critical: Compounds that inhibit Trypsin will appear as HDAC inhibitors (False Positives).[1][2]
-
Validation: Re-test hits using a Deacetylated Standard (Ac-Lys-AMC) instead of the substrate.
-
If the signal decreases in the presence of the compound + Deacetylated Standard + Developer, the compound inhibits Trypsin, not HDAC.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low S/B Ratio (< 3) | Substrate concentration too low | Increase [S] to at least |
| Insufficient incubation | Increase HDAC incubation time (ensure linearity). | |
| Old Developer | Trypsin degrades; prepare fresh daily. | |
| High Background (LC) | Incomplete Stopping | Increase TSA concentration in Developer. |
| Substrate degradation | Store this compound at -20°C, desiccated.[1][2] | |
| High Variability (CV > 10%) | Pipetting errors | Use automated dispensers (Multidrop/Tempest).[1][2] |
| Meniscus effects | Add 0.01% Triton X-100 to buffer. | |
| Fluorescence Quenching | Compound interference | Check for auto-fluorescence or color quenching.[2] |
References
-
Wegener, D., et al. (2003).[1][2][3][9] "A fluorogenic histone deacetylase assay well suited for high-throughput activity screening."[2][5][10][11][12] Chemistry & Biology, 10(1), 61-68.[1][2]
-
Zhang, J.H., et al. (1999).[1][2] "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73.[1][2] [1][2]
-
Bradner, J.E., et al. (2010).[1][2] "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology, 6, 238–243.[2]
-
Cayman Chemical. "HDAC Fluorometric Activity Assay Kit Protocol."
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. merckmillipore.com [merckmillipore.com]
- 8. assay.dev [assay.dev]
- 9. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. K2038-100 | HDAC Inhibitor Drug Screening Kit (Fluorometric) Clinisciences [clinisciences.com]
- 11. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurodiagnostico.com [eurodiagnostico.com]
Application Note: Preparation and Handling of Ac-Lys(Ac)-AMC Working Solutions
Abstract
This guide provides a rigorous technical protocol for the preparation of Ac-Lys(Ac)-AMC (Acetyl-Lysine(Acetyl)-7-amino-4-methylcoumarin), a fluorogenic substrate critical for quantifying Histone Deacetylase (HDAC) and Sirtuin activity. Unlike standard reagent mixing, the preparation of this substrate requires strict adherence to solubility limits and solvent compatibility to prevent micro-precipitation and fluorescence quenching. This document details the physicochemical properties, step-by-step solubilization workflow, and the biphasic enzymatic mechanism required for signal generation.
compound Verification & Technical Specifications
CRITICAL WARNING: "this compound" is often confused with "Boc-Lys(Ac)-AMC" in laboratory vernacular. These are distinct compounds with different molecular weights. Using the wrong molecular weight for calculations will result in significant experimental error (up to 29% deviation in concentration).
| Feature | This compound (Target of this Guide) | Boc-Lys(Ac)-AMC (Common Alternative) |
| Synonyms | Ac-Lys-AMC, MAL, Hexanamide | Boc-Lys(epsilon-Ac)-AMC |
| Molecular Weight | 345.39 g/mol | 445.51 g/mol |
| Formula | C₁₈H₂₃N₃O₄ | C₂₃H₃₁N₃O₆ |
| Solubility | DMSO (~100 mg/mL) | DMSO (~25 mg/mL) |
| Excitation/Emission | 350-380 nm / 440-460 nm | 350-360 nm / 440-460 nm |
| Application | HDAC / Sirtuin Substrate | HDAC / Sirtuin Substrate |
Verify the CAS number and MW on your product vial before proceeding.
Mechanism of Action
This compound is a non-fluorescent substrate that requires a two-step coupled enzymatic reaction to generate a signal.
-
Deacetylation: HDAC enzymes remove the acetyl group from the
-amino position of the lysine.[1] -
Development: A developer enzyme (Trypsin) recognizes the deacetylated lysine and cleaves the amide bond between the lysine and the AMC fluorophore.
-
Fluorescence: Free AMC is released, fluorescing at 460 nm.
Mechanistic Pathway Diagram
Figure 1: The two-step enzymatic cascade required to generate a fluorescent signal from this compound.[1][2][3][4][5]
Materials & Equipment
Reagents
-
This compound Powder: Store at -20°C, desiccated.
-
Anhydrous DMSO (Dimethyl Sulfoxide): PCR-grade or better. Note: Use a fresh bottle. Hygroscopic DMSO can induce hydrolysis.
-
Assay Buffer: Typically 25 mM Tris-HCl or HEPES, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
-
Trypsin Solution (Developer): 10 mg/mL stock in PBS.
Equipment
-
Microcentrifuge.
-
Vortex mixer.[6]
-
Sonicator (optional, for stubborn particulates).
-
Amber microcentrifuge tubes (light protection is mandatory).
Protocol: Stock Solution Preparation (50 mM)
Objective: Prepare a stable, high-concentration stock solution in DMSO. Do not dissolve directly in aqueous buffer, as this promotes hydrolysis and limits solubility.
-
Equilibration: Remove the this compound vial from -20°C storage and allow it to equilibrate to room temperature for 20 minutes before opening. This prevents condensation from forming inside the vial.
-
Centrifugation: Briefly spin down the vial (2,000 x g, 30 sec) to ensure all powder is at the bottom.
-
Calculation:
-
Target Concentration: 50 mM
-
Molecular Weight: 345.39 g/mol [7]
-
Formula:
-
Example: For 5 mg of powder:
-
-
Solubilization:
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex vigorously for 30 seconds.
-
Observation: The solution should be clear and colorless. If particles remain, sonicate in a water bath for 2 minutes.
-
-
Aliquot & Storage:
-
Dispense into amber tubes (e.g., 20-50 µL aliquots) to avoid freeze-thaw cycles.
-
Storage: Stable at -20°C for 1 month or -80°C for 6 months.
-
Protocol: Working Solution Preparation
Objective: Dilute the stock into an aqueous buffer for the assay. Target Working Concentration: Typically 10 - 100 µM .
Critical Note: The final DMSO concentration in the assay should be < 1-2% to avoid inhibiting the HDAC enzyme.
Step-by-Step Dilution (Example: 50 µM Final Assay Concentration)
-
Thaw: Thaw one aliquot of 50 mM DMSO stock at room temperature. Protect from light.[8][6]
-
Intermediate Dilution (Optional but Recommended):
-
To ensure accurate pipetting and reduce DMSO shock, prepare a 10x intermediate solution.
-
Goal: 500 µM Intermediate.
-
Mix: 10 µL of 50 mM Stock + 990 µL of Assay Buffer.
-
Result: 500 µM this compound in 1% DMSO.
-
-
Final Assay Setup:
-
Add 10 µL of the 500 µM Intermediate to 90 µL of Enzyme/Buffer mix in the well.
-
Final Concentration: 50 µM Substrate.
-
Final DMSO: 0.1% (Safe for most enzymes).
-
Workflow Visualization
Figure 2: End-to-end workflow for handling this compound from powder to assay.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation | Aqueous shock (adding stock directly to cold buffer). | Dilute DMSO stock into room-temperature buffer with rapid vortexing. Use an intermediate dilution step. |
| High Background | Free AMC contamination or spontaneous hydrolysis. | Check stock purity. Ensure stock is stored in anhydrous DMSO. Measure background of substrate-only well.[6] |
| Low Signal | Incomplete Trypsin cleavage. | Ensure Trypsin/Developer is active. The developer step usually requires 10-30 mins at RT. Verify pH is >7.5. |
| Signal Drift | Photobleaching. | Keep plate covered with foil during incubation. Use black-walled plates. |
References
-
MedChemExpress. Ac-Lys-AMC (Hexanamide) Product Datasheet. Retrieved from .
-
Cayman Chemical. Boc-Lys(Ac)-AMC Product Information & Assay Principles. Retrieved from .[2][3]
-
Wegener, D., et al. (2003). A fluorogenic histone deacetylase assay well suited for high-throughput activity screening.[5] Chemistry & Biology, 10(1), 61-68. .
-
InvivoChem. Boc-Lys(Ac)-AMC Solubility and Storage. Retrieved from .
Sources
- 1. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Lys(Ac)-AMC | CAS 233691-67-3 | Cayman Chemical | Biomol.de [biomol.com]
- 3. Boc-Lys(Ac)-AMC | CAS 233691-67-3 | Cayman Chemical | Biomol.de [biomol.com]
- 4. Boc-Lys(Ac)-AMC (Histone Deacetylase (HDAC) Substrate) - Echelon Biosciences [echelon-inc.com]
- 5. researchgate.net [researchgate.net]
- 6. ubpbio.com [ubpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Boc-Lys(Ac)-AMC | HDAC | 233691-67-3 | Invivochem [invivochem.com]
Application Note: High-Throughput Screening of HDAC Activity Using Ac-Lys(Ac)-AMC Fluorogenic Substrate
[1][2]
Introduction & Assay Principle
Histone Deacetylases (HDACs) are critical epigenetic regulators and validated therapeutic targets for cancer, neurodegenerative diseases, and metabolic disorders. The Ac-Lys(Ac)-AMC assay is a robust, homogeneous, two-step fluorometric method designed to quantify HDAC activity (specifically Class I and IIb) and screen for inhibitors.[1]
Mechanism of Action
Unlike direct fluorescence assays, this is a coupled-enzyme system . The substrate, an acetylated lysine residue coupled to the fluorophore 7-amino-4-methylcoumarin (AMC), is not fluorescent in its acetylated state due to the quenching effect of the peptide bond.
-
Step 1 (Deacetylation): The HDAC enzyme removes the acetyl group from the
-amino group of the lysine.[2][3] -
Step 2 (Development): A developer solution containing Trypsin is added.[4][5] Trypsin specifically recognizes the deacetylated lysine (but not the acetylated precursor) and cleaves the amide bond, releasing free AMC.
-
Detection: Free AMC fluoresces upon excitation (Ex: 355–360 nm) with emission at 460 nm.[1][3]
Pathway Visualization
Figure 1: The two-step enzymatic cascade converting the non-fluorescent substrate to the fluorescent AMC product.[1]
Materials & Reagents
To ensure reproducibility, avoid generic "buffers." Use the following validated compositions.
Reagent Preparation Table
| Component | Stock Conc. | Working Conc. | Preparation / Notes |
| Assay Buffer | 10X | 1X | 1X Composition: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA.[1] Note: Add BSA fresh to prevent precipitation. |
| Substrate | 10 mM (in DMSO) | 10–50 µM | This compound . Store at -20°C. Protect from light. |
| HDAC Enzyme | Variable | 0.5–5 ng/µL | Dilute immediately before use. Keep on ice. |
| Developer | 5X | 1X | Composition: 1-2 mg/mL Trypsin + 10 µM Trichostatin A (TSA) in Assay Buffer. Note: TSA stops the HDAC reaction during the development step. |
| AMC Standard | 1 mM (in DMSO) | 0–50 µM | Used to generate a standard curve for quantifying product formation (pmol/min).[1] |
Experimental Design Strategy
For high-throughput screening (HTS), the plate layout must account for edge effects , Z-factor validation , and dose-response precision .[1]
96-Well Plate Map (IC50 Screening Mode)
We utilize a bipartite layout : Controls on the left, Standards on the right, and Screening Compounds in the center.
-
NC (Negative Control): Buffer + Substrate (No Enzyme).[1] Determines background fluorescence.
-
PC (Positive Control): Enzyme + Substrate + DMSO (No Inhibitor).[1] Defines 100% Activity.
-
CMPD (Compound): Test inhibitors (typically 8-point dose response).[1]
-
STD (Standard): Free AMC titration.[1]
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | NC | PC | Cmpd1 (Hi) | Cmpd2 (Hi) | Cmpd3 (Hi) | Cmpd4 (Hi) | Cmpd5 (Hi) | Cmpd6 (Hi) | Cmpd7 (Hi) | Cmpd8 (Hi) | STD 0µM | STD 0µM |
| B | NC | PC | Cmpd1 | Cmpd2 | Cmpd3 | Cmpd4 | Cmpd5 | Cmpd6 | Cmpd7 | Cmpd8 | STD 0.1µM | STD 0.1µM |
| C | NC | PC | Cmpd1 | Cmpd2 | Cmpd3 | Cmpd4 | Cmpd5 | Cmpd6 | Cmpd7 | Cmpd8 | STD 0.5µM | STD 0.5µM |
| D | NC | PC | Cmpd1 | Cmpd2 | Cmpd3 | Cmpd4 | Cmpd5 | Cmpd6 | Cmpd7 | Cmpd8 | STD 1µM | STD 1µM |
| E | NC | PC | Cmpd1 | Cmpd2 | Cmpd3 | Cmpd4 | Cmpd5 | Cmpd6 | Cmpd7 | Cmpd8 | STD 5µM | STD 5µM |
| F | NC | PC | Cmpd1 | Cmpd2 | Cmpd3 | Cmpd4 | Cmpd5 | Cmpd6 | Cmpd7 | Cmpd8 | STD 10µM | STD 10µM |
| G | NC | PC | Cmpd1 | Cmpd2 | Cmpd3 | Cmpd4 | Cmpd5 | Cmpd6 | Cmpd7 | Cmpd8 | STD 20µM | STD 20µM |
| H | NC | PC | Cmpd1 (Lo) | Cmpd2 (Lo) | Cmpd3 (Lo) | Cmpd4 (Lo) | Cmpd5 (Lo) | Cmpd6 (Lo) | Cmpd7 (Lo) | Cmpd8 (Lo) | STD 50µM | STD 50µM |
Detailed Protocol: IC50 Inhibitor Screening
Workflow Logic
The assay requires strict timing. The HDAC reaction runs first, then is "stopped" and "developed" simultaneously by the Trypsin/TSA mix.
Figure 2: Step-by-step liquid handling workflow for the 96-well plate assay.[1]
Step-by-Step Procedure
-
Compound Addition:
-
Add 10 µL of diluted test compound (10% DMSO stock
1% final DMSO in well) to columns 3–10. -
Add 10 µL of Assay Buffer (with 10% DMSO) to columns 1, 2, 11, and 12 (Controls).
-
-
Enzyme Addition (Pre-incubation):
-
Add 15 µL of diluted HDAC Enzyme to all wells except the Negative Control (NC) and Standards (STD).
-
Add 15 µL of Assay Buffer to NC and STD wells.
-
Incubate 10 mins at Room Temp (RT). This allows the inhibitor to bind the enzyme before the substrate competes.
-
-
Substrate Initiation:
-
Prepare a 2X Substrate Working Solution (e.g., 40 µM to achieve 20 µM final).
-
Add 25 µL of Substrate Working Solution to wells in columns 1–10 (Controls + Compounds).
-
Note: Do NOT add substrate to the AMC Standard wells (Cols 11-12).[1] Instead, add 25 µL of Assay Buffer.
-
-
Primary Incubation (Deacetylation):
-
Seal plate. Incubate for 30–60 minutes at 37°C .
-
Critical: Do not exceed the linear range of the enzyme (optimized in preliminary experiments).
-
-
Development:
-
Add 50 µL of Developer Solution (Trypsin + TSA) to all wells (Cols 1–10).[1]
-
For Standards (Cols 11-12): Add 50 µL of the prepared AMC Standard concentrations.
-
Incubate 15 minutes at RT . The TSA stops the HDAC reaction immediately, while Trypsin liberates the AMC.
-
-
Read:
Data Analysis & Validation
Z-Factor Calculation
To validate the plate quality before analyzing compounds, calculate the Z-factor using the Positive (PC) and Negative (NC) controls (typically 8 replicates each).[1]
Percent Inhibition
Calculate % Inhibition for each compound well:
-
: Mean fluorescence of Positive Control (Enzyme + Substrate).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
: Mean fluorescence of Negative Control (No Enzyme).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
IC50 Determination
Plot Log[Inhibitor] vs. % Inhibition.[1] Fit the data using a 4-parameter logistic (4PL) regression model:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background (NC) | Substrate degradation | Store substrate at -20°C; protect from light.[1] Ensure Trypsin is not contaminated with chymotrypsin activity. |
| Low Signal (PC) | Inactive Enzyme or Trypsin | Freshly thaw HDAC enzyme.[1] Ensure Trypsin is active. Check pH of assay buffer (HDACs are pH sensitive). |
| Non-Linear Rates | Substrate Depletion | Reduce incubation time or enzyme concentration. Ensure <10% substrate conversion to remain in initial velocity phase. |
| Fluorescent Interference | "Inner Filter" Effect | Some test compounds fluoresce at 460 nm.[10] Run a "Compound Only" control (no enzyme/substrate) to subtract artifacts. |
References
-
Wegener, D., et al. (2003). "A fluorogenic histone deacetylase assay well suited for high-throughput activity screening."[1][3][11][12][13] Chemistry & Biology, 10(1), 61-68.[1]
-
BPS Bioscience. "HDAC Fluorogenic Assay Kit (Green) Protocol."[1][14] BPS Bioscience Product Guide. [1]
-
Cayman Chemical. "Boc-Lys(Ac)-AMC Product Information." Cayman Chemical Datasheet.
-
Zhang, J.H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays."[15] Journal of Biomolecular Screening, 4(2), 67-73.[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Lys(Ac)-AMC | HDAC | 233691-67-3 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. punnettsquare.org [punnettsquare.org]
- 9. rna.uzh.ch [rna.uzh.ch]
- 10. researchgate.net [researchgate.net]
- 11. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved fluorogenic histone deacetylase assay for high-throughput-screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Trypsin-Developer Mediated Cleavage of Ac-Lys(Ac)-AMC
Introduction: A Two-Step Enzymatic Cascade for Sensitive Detection
The cleavage of the fluorogenic substrate Nα-acetyl-Nε-acetyl-L-lysine-7-amido-4-methylcoumarin (Ac-Lys(Ac)-AMC) is a cornerstone of a highly sensitive, two-step enzymatic assay. This system is predominantly utilized for the quantification of histone deacetylase (HDAC) activity. The core principle of this assay lies in the sequential enzymatic activities of an HDAC and the serine protease, trypsin. Initially, the HDAC enzyme removes the ε-acetyl group from the lysine residue of the this compound substrate. The resulting deacetylated product, Ac-Lys-AMC, becomes a viable substrate for trypsin. In the second step, the "developer solution," containing trypsin, cleaves the amide bond C-terminal to the now-accessible lysine residue. This cleavage liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The intensity of the resulting fluorescence is directly proportional to the amount of deacetylated substrate, and thus, to the HDAC activity.[1][2] Trypsin's inability to cleave at the C-terminus of an acetylated lysine residue is the critical feature that enables this two-step detection method.[3]
This application note provides a detailed protocol for establishing a robust and reproducible this compound cleavage assay. It will delve into the optimal ratio of the trypsin developer solution to the substrate, reagent preparation, and step-by-step experimental procedures. Furthermore, it will explain the scientific rationale behind the key steps to empower researchers to adapt and troubleshoot the assay for their specific needs.
Mechanism of Action: A Sequential Enzymatic Reaction
The assay's mechanism is a cascade of two distinct enzymatic reactions. Understanding this sequence is fundamental to proper assay design and data interpretation.
-
Deacetylation by HDAC: The first step is the target enzymatic reaction. An active HDAC enzyme recognizes and removes the acetyl group from the ε-amino group of the lysine residue in the this compound substrate.
-
Proteolytic Cleavage by Trypsin: The second step is the detection reaction. The developer solution, containing trypsin, is added. Trypsin specifically cleaves the peptide bond on the carboxyl side of lysine and arginine residues.[4] The deacetylated substrate now presents a valid cleavage site for trypsin, which then liberates the AMC fluorophore.
The following diagram illustrates this enzymatic pathway:
Caption: General experimental workflow for the two-step HDAC assay.
Step-by-Step Assay Protocol
This protocol is optimized for a 96-well plate format with a final reaction volume of 100 µL.
-
Plate Setup:
-
Add reagents to each well in the following order:
-
Assay Buffer: Add to bring the final volume in each well to 50 µL after all components are added.
-
HDAC Inhibitor (for negative controls): Add 5 µL of a diluted inhibitor solution or the equivalent volume of buffer for sample wells.
-
HDAC Enzyme/Lysate: Add 10-50 µg of cell lysate or an appropriate amount of purified enzyme. [5]2. Initiate HDAC Reaction:
-
-
Start the reaction by adding 50 µL of the 200 µM Substrate Working Solution to each well.
-
Mix thoroughly, either by gentle pipetting or by using a plate shaker.
-
-
Incubation:
-
Cover the plate to prevent evaporation.
-
Incubate at 37°C for 30 to 60 minutes. The optimal incubation time may need to be determined empirically based on the activity of the HDAC source.
-
-
Development:
-
Fluorescence Measurement:
Data Analysis and Interpretation
-
AMC Standard Curve:
-
Prepare a standard curve by plotting the fluorescence intensity of the AMC standards against their known concentrations.
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the fluorescence intensity and 'x' is the AMC concentration. The slope 'm' will be used to convert the fluorescence readings of the samples into moles of AMC produced.
-
-
Calculation of HDAC Activity:
-
Subtract the fluorescence reading of the blank (no enzyme) from all sample and control readings.
-
Use the slope from the AMC standard curve to convert the background-subtracted fluorescence values of your samples into the concentration of AMC produced.
-
HDAC activity can be expressed as pmol of AMC released per minute per µg of protein (pmol/min/µg).
-
Determining the Optimal Trypsin Developer Solution Ratio
The "ratio" can be considered in terms of the final concentrations of trypsin and substrate in the development step. A key principle is that the trypsin cleavage should be rapid and not the rate-limiting step of the overall assay.
| Component | Typical Concentration Range | Rationale |
| This compound Substrate | 100-200 µM (in HDAC reaction) | This concentration is typically at or above the Km for many HDACs, ensuring the initial reaction rate is dependent on enzyme concentration. |
| Trypsin | 0.01 - 0.1 mg/mL (in developer solution) | This concentration range ensures rapid and complete cleavage of the deacetylated substrate within a 15-30 minute incubation period. [1] |
Calculating a Working Ratio:
Assuming a 100 µL HDAC reaction with 100 µM substrate, followed by the addition of 50 µL of developer solution containing 0.1 mg/mL trypsin:
-
Moles of Substrate: 100 µL * 100 µM = 10 nmol
-
Mass of Trypsin: 50 µL * 0.1 mg/mL = 5 µg
This results in a mass-to-mole ratio of approximately 0.5 µg of trypsin per nmol of initial substrate . This ratio ensures a significant excess of trypsin activity, making the HDAC-mediated deacetylation the rate-limiting step being measured.
Trustworthiness and Self-Validation
To ensure the integrity of the results, every experiment should include the following controls:
-
No-Enzyme Control (Blank): Contains all reaction components except the HDAC source. This accounts for background fluorescence and substrate auto-hydrolysis.
-
Positive Control: A known source of HDAC activity (e.g., HeLa nuclear extract) to confirm that the assay is working correctly. [2]* Negative Control (Inhibitor): A sample containing the HDAC source but pre-incubated with a potent HDAC inhibitor (like TSA). This confirms that the measured activity is indeed from HDACs. [2]* Deacetylated Standard Control: A sample containing the non-acetylated version of the substrate (Ac-Lys-AMC) and the developer solution. This confirms the efficiency of the trypsin cleavage step.
Conclusion
The two-step this compound cleavage assay is a powerful tool for the sensitive measurement of HDAC activity. The successful implementation of this assay hinges on the correct formulation and application of the trypsin-containing developer solution. By ensuring a sufficient excess of trypsin and including an HDAC inhibitor to quench the primary reaction, researchers can achieve reliable and reproducible results. The protocols and principles outlined in this application note provide a comprehensive guide for drug development professionals and researchers to establish and optimize this essential enzymatic assay.
References
-
Wegener, D., Wirsching, F., Riester, D., & Schwienhorst, A. (2003). A fluorogenic histone deacetylase assay well suited for high-throughput activity screening. Chemistry & Biology, 10(1), 61-68. [Link]
-
Becher, O. J., et al. (2016). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Molecular Biology. [Link]
-
Grahn, S., Ullmann, D., & Jakubke, H. (1998). Design and synthesis of fluorogenic trypsin peptide substrates based on resonance energy transfer. Analytical Biochemistry, 265(2), 225-231. [Link]
-
MBL International. (n.d.). CycLex HDACs Deacetylase Fluorometric Assay Kit Ver.2. [Link]
-
BPS Bioscience. (n.d.). HDAC Fluorogenic Assay Kit (Green). [Link]
-
MDPI. (2020). A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin. International Journal of Molecular Sciences. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.co.jp [abcam.co.jp]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Application Note: Optimization of HDAC & Sirtuin Assays using Ac-Lys(Ac)-AMC
The following is a detailed Technical Application Note and Protocol Guide designed for researchers and drug development professionals.
Methodological Comparison: Continuous Coupled vs. Two-Step Endpoint Formats
Part 1: Scientific Foundation & Mechanism[1]
The Probe Chemistry
Ac-Lys(Ac)-AMC (Acetyl-Lysine(Acetyl)-7-amino-4-methylcoumarin) is a non-fluorescent peptide substrate used to measure the activity of Histone Deacetylases (HDACs) and Sirtuins.[1] It relies on a specific dual-enzyme mechanism to generate a signal.[1]
Unlike "direct" fluorogenic substrates where the cleavage event immediately yields fluorescence, this compound requires a Two-Step Signaling Cascade :
-
Deacetylation (The Target Reaction): The HDAC enzyme removes the acetyl group from the
-amino group of the lysine residue.[2] This converts the substrate into Ac-Lys-AMC .[1] At this stage, the molecule is still non-fluorescent because the AMC fluorophore is covalently bound to the carboxyl group of the lysine.[1] -
Development (The Reporter Reaction): A second enzyme, typically Trypsin (added in a "Developer Solution"), recognizes the unmodified lysine residue.[1] Trypsin cleaves the peptide bond between the Lysine and the AMC, releasing free 7-amino-4-methylcoumarin (AMC) , which fluoresces strongly (Ex: 355 nm / Em: 460 nm).[1]
Critical Constraint: Trypsin cannot cleave the substrate while the lysine is acetylated.[3] Therefore, fluorescence is directly proportional to the amount of deacetylation that occurred in Step 1.[1][4]
The "Continuous" Dilemma
Because this is a coupled enzyme system, a "True Continuous" assay (where signal is generated in real-time) requires both the HDAC and Trypsin to be present in the well simultaneously.[1] This presents a biochemical conflict:
-
Proteolytic Digestion: Trypsin is an aggressive protease.[1] If mixed with the HDAC enzyme for a long duration, it may digest the HDAC itself, destroying the assay signal.[1]
-
pH Mismatch: HDACs often prefer pH 7.4–8.0, while Trypsin is active across a broad range but may have different salt/buffer requirements for optimal stability.[1]
Consequently, the Endpoint Method is the industry standard, while the Continuous Coupled Method requires rigorous optimization.[1]
Part 2: Experimental Protocols
Method A: The Gold Standard Endpoint Assay
Recommended for: High-Throughput Screening (HTS), IC50 determination, and routine profiling.[1]
Principle: The HDAC reaction proceeds in isolation. The reaction is then "quenched" by the addition of the Developer Solution, which contains both Trypsin (to release AMC) and a potent HDAC inhibitor (e.g., Trichostatin A or Vorinostat) to stop further deacetylation.[1]
Protocol Workflow
-
Reagent Prep:
-
Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1 mg/mL BSA.[1]
-
Substrate Stock: 10 mM this compound in DMSO. Dilute to 50 µM working solution in Assay Buffer.
-
Enzyme: Dilute HDAC/Sirtuin to optimal concentration (typically 1–50 nM).
-
Developer Solution: Assay Buffer containing 2 mg/mL Trypsin + 2 µM Trichostatin A (TSA).[1]
-
-
Reaction Setup (96-well Black Plate):
-
Incubation (Step 1):
-
Incubate at 37°C for 30–60 minutes . (Linear range must be pre-determined).
-
-
Development (Step 2):
-
Add 50 µL Developer Solution to all wells.
-
Note: The TSA in this mix stops the HDAC reaction immediately.
-
-
Read:
-
Incubate 15 minutes at RT to allow Trypsin to cleave the deacetylated substrate.[5]
-
Measure Fluorescence: Ex 355 nm / Em 460 nm.
-
Method B: The Continuous Coupled Assay (Advanced)
Recommended for: Rapid kinetic mechanism studies (k_on/k_off) where real-time data is critical.[1]
Principle: Optimization of Trypsin concentration such that it cleaves the product immediately upon formation without degrading the HDAC enzyme within the assay window.
Protocol Workflow
-
Optimization Step (Crucial):
-
Reaction Setup:
-
Execution:
-
Kinetic Read:
-
Immediately place in plate reader pre-heated to 37°C.
-
Read Fluorescence every 60 seconds for 45–60 minutes.
-
-
Data Validation:
Part 3: Comparative Analysis & Data Presentation
Table 1: Methodological Comparison
| Feature | Endpoint Assay (Standard) | Continuous Coupled Assay (Advanced) |
| Primary Output | Total Product formed at time | Reaction Velocity ( |
| Temporal Resolution | Snapshot (Single point) | Real-time (Kinetic) |
| Enzyme Stability | High (Enzyme isolated from Trypsin) | Risk (Trypsin may digest HDAC) |
| Sensitivity | High (Long incubation allows signal accumulation) | Moderate (Dependent on instant cleavage) |
| Throughput | Excellent (Batch processing) | Lower (Reader occupied for duration) |
| Artifact Risk | Low | High (Trypsin inhibition by test compounds) |
Table 2: Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| High Background (Blank) | Free AMC contamination or spontaneous hydrolysis | Check substrate purity; Store stock at -80°C; Use fresh buffer.[1] |
| Non-Linear Kinetics (Continuous) | HDAC degradation by Trypsin | Reduce Trypsin concentration; Add BSA (0.5 mg/mL) as a "decoy" substrate.[1] |
| Low Signal (Endpoint) | Incomplete development | Ensure Trypsin is fresh; Check pH (Trypsin requires pH > 7.0).[1] |
| False Positives (Inhibitors) | Compound inhibits Trypsin, not HDAC | Run a control: Incubate Compound + Trypsin + Pre-deacetylated Standard (Ac-Lys-AMC).[1] |
Part 4: Visualization (Graphviz/DOT)[1]
Figure 1: Reaction Mechanism
Caption: The dual-enzyme cascade required for this compound signal generation. Step 1 is the rate-limiting analytic step; Step 2 is the reporter step.
[1]
Figure 2: Workflow Decision Tree
Caption: Decision logic for selecting between Endpoint and Continuous workflows based on experimental needs.
References
-
Wegener, D., et al. (2003). "A fluorogenic histone deacetylase assay well suited for high-throughput activity screening."[1] Chemistry & Biology. Link
-
Moreno-Yruela, C., et al. (2018). "High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays."[1][2] Methods in Enzymology. Link
-
BPS Bioscience. "HDAC Fluorogenic Assay Kit Protocol." BPS Bioscience Technical Notes. Link
-
Cayman Chemical. "Boc-Lys(Ac)-AMC Product Information & Protocol." Cayman Chemical.[1] Link
-
Enzo Life Sciences. "Fluor de Lys® HDAC Assay System." Enzo Life Sciences Manuals. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
cell-permeable HDAC assay protocols using Ac-Lys(Ac)-AMC
Application Note: High-Precision Cell-Based HDAC Activity Quantification
Executive Summary & Scientific Rationale
This guide details the protocol for assessing Histone Deacetylase (HDAC) activity in biological samples using the fluorogenic substrate Ac-Lys(Ac)-AMC .[1]
While often confused with its lipophilic analog Boc-Lys(Ac)-AMC (which allows passive diffusion for in situ live-cell imaging), This compound is the industry gold standard for Cell-Based Lysate Assays .[1] In this workflow, cells are treated with cell-permeable enzyme inhibitors in culture, ensuring physiological pharmacodynamics.[1] Subsequently, cells are lysed to allow the hydrophilic this compound substrate to interact with the nuclear and cytosolic HDAC complexes.[1]
Why this compound? Unlike bulk histone extraction methods, this substrate offers high kinetic linearity and minimal steric hindrance, making it ideal for quantifying Class I, IIb, and IV HDAC activity (specifically HDAC 1, 2, 3, and 6) in high-throughput drug screening.[1]
Assay Principle & Mechanism
The assay relies on a two-step enzymatic reaction.[2][3][4][5] The this compound substrate is not fluorescent in its acetylated state.[1]
-
Deacetylation: Active HDACs in the cell lysate remove the acetyl group from the epsilon-amino group of the lysine residue.
-
Development: A "Developer Solution" containing Trypsin and a stop-reagent (typically Trichostatin A) is added.[1] Trypsin specifically cleaves the peptide bond after the deacetylated lysine, releasing the fluorophore 7-amino-4-methylcoumarin (AMC).[1][2][3][5][6]
Note: Trypsin cannot cleave the bond if the lysine remains acetylated.[5] Therefore, fluorescence is directly proportional to HDAC activity.[1][2]
Figure 1: The two-step fluorometric conversion mechanism. HDAC removes the acetyl group, enabling Trypsin to release the fluorescent AMC reporter.[3][5][6][7]
Detailed Protocol: Cell-Based HDAC Inhibition Assay
This protocol measures the efficacy of cell-permeable drugs (e.g., SAHA, Vorinostat) by treating live cells, then quantifying residual HDAC activity in the lysate.
Materials Required
-
Substrate: this compound (10 mM stock in DMSO).[1]
-
Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA.[1]
-
Lysis Buffer: Assay Buffer + 1% NP-40 (or Triton X-100) + Protease Inhibitors (excluding HDAC inhibitors).[1]
-
Developer Solution: 10 mg/mL Trypsin in Assay Buffer + 2
M Trichostatin A (TSA).[1] -
Standard: Free AMC (for calibration curve).
Phase 1: Cell Culture & Drug Treatment
Rationale: This step ensures the inhibitor interacts with the HDACs in their native cellular environment, accounting for membrane permeability and intracellular stability.
-
Seeding: Seed cells in 96-well tissue culture plates.
-
Treatment: Add test compounds (HDAC inhibitors) at desired concentrations (e.g., 0.1 nM – 10
M).[1] -
Incubation: Incubate cells at 37°C, 5% CO₂ for the desired time (typically 4–24 hours depending on the drug's mechanism).
Phase 2: Lysis & Extraction
Rationale: this compound is poorly cell-permeable.[1] Lysis is required to expose the nuclear HDACs to the substrate.
-
Wash: Aspirate media carefully.[1] Wash adherent cells once with ice-cold PBS.[1] (For suspension cells, spin down at 500xg, 5 min, then wash).[1]
-
Lysis: Add 50
L of Ice-Cold Lysis Buffer to each well. -
Extraction: Incubate on a shaker for 15–30 minutes at 4°C.
-
Tip: Visual inspection should confirm nuclei release.[1] Do not centrifuge; the crude lysate containing nuclei is used directly or the nuclei are permeabilized by the detergent.
-
Phase 3: Enzymatic Reaction & Detection
-
Substrate Addition: Add 50
L of Assay Buffer containing 200 M this compound to each well (Final reaction concentration: 100 M). -
Enzymatic Step: Incubate the plate at 37°C for 30–60 minutes.
-
Note: Do not exceed 60 minutes, as non-specific proteolytic activity may degrade the substrate background.
-
-
Development (Stop Step): Add 50
L of Developer Solution (Trypsin + TSA).[1] -
Final Incubation: Incubate for 15 minutes at Room Temperature.
-
Readout: Measure fluorescence on a microplate reader.
Data Analysis & Validation
Standard Curve Generation
To convert Relative Fluorescence Units (RFU) to specific activity (pmol/min), use a free AMC standard curve.[1]
| AMC Conc.[1][2][3][8][10][11] ( | Expected RFU (Example) |
| 0 (Blank) | 50 |
| 1.25 | 1,200 |
| 2.5 | 2,450 |
| 5.0 | 4,800 |
| 10.0 | 9,500 |
Calculating % Inhibition
Normalize data against the Vehicle Control (treated with DMSO only).
[1]Critical Considerations & Troubleshooting
-
Substrate Permeability Misconception: If your experimental design strictly requires a "live-cell" readout (no lysis), this compound is unsuitable due to its charged nature.[1] You must substitute it with Boc-Lys(Ac)-AMC or MAL-Lys(Ac)-AMC , which are lipophilic and can diffuse into intact cells.[1] However, the protocol above (Lysis method) is preferred for Drug Development because it eliminates variables related to substrate transport, focusing purely on the drug's ability to inhibit the enzyme.
-
Trypsin Interference: Ensure your lysate does not contain high concentrations of protease inhibitors (like PMSF) that inhibit Trypsin, as this will result in a false negative (no signal).[1] Use EDTA-free inhibitor cocktails during lysis if possible, or rely on the specific HDAC inhibitors to validate the signal.
-
Signal Stability: The AMC fluorophore is pH sensitive. Ensure the final buffer conditions (after adding developer) remain near pH 7.5–8.0 for maximum quantum yield.[1]
References
-
Wegener, D., et al. (2003). "A fluorogenic histone deacetylase assay well suited for high-throughput activity screening."[1][5] Chemistry & Biology.
-
BMG LABTECH. "Histone Deacetylase 1 (HDAC1) Assay Application Note." BMG Labtech Application Notes.
-
Cayman Chemical. "Boc-Lys(Ac)-AMC Product Information & Protocol." Cayman Chemical Product Inserts.
-
National Institutes of Health (NIH). "Assay of catalytic and peripheral HDAC complex components." PubMed Central.[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bmglabtech.com [bmglabtech.com]
- 4. explorationpub.com [explorationpub.com]
- 5. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A homogeneous cellular histone deacetylase assay suitable for compound profiling and robotic screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay in Summary_ki [bindingdb.org]
- 8. assaygenie.com [assaygenie.com]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
calculating enzyme specific activity using Ac-Lys(Ac)-AMC standard curve
Title: Precision Quantitation of HDAC/Sirtuin Specific Activity via Ac-Lys(Ac)-AMC Fluorometric Assay
Abstract & Introduction
Histone Deacetylases (HDACs) and Sirtuins are critical epigenetic erasers that regulate gene expression by removing acetyl groups from lysine residues on histone tails.[1][2] In drug discovery, quantifying the specific activity (units of activity per milligram of protein) of these enzymes is paramount for validating enzyme purity, comparing batch-to-batch consistency, and determining the potency of novel inhibitors.
This guide details the protocol for calculating specific activity using the fluorogenic substrate This compound . Unlike direct fluorophores, this substrate requires a two-step "deacetylase-then-developer" mechanism. This protocol synthesizes kinetic theory with practical steps to ensure data integrity, addressing common pitfalls like signal quenching and non-linear velocities.
Principle of Assay
The assay relies on a specific chemical causality: the proteolytic developer (Trypsin) cannot cleave the amide bond between Lysine and the AMC fluorophore if the Lysine side chain is acetylated.
-
Enzymatic Deacetylation: The HDAC enzyme removes the acetyl group from the
-amino group of the substrate [this compound], yielding the intermediate [Ac-Lys-AMC]. This step is non-fluorescent. -
Proteolytic Development: A developer solution containing Trypsin is added. Trypsin recognizes the now-exposed basic Lysine residue and cleaves the peptide bond, releasing free 7-Amino-4-methylcoumarin (AMC) .[1]
-
Detection: Free AMC fluoresces (Ex: 350-380 nm / Em: 440-460 nm), providing a signal directly proportional to the amount of deacetylated substrate.
Figure 1: Two-step reaction mechanism. Fluorescence is only generated after the developer cleaves the deacetylated intermediate.
Materials & Reagents
-
Assay Buffer: Tris-based buffer (pH 8.0), typically containing MgCl
(for Class I/II HDACs) or NAD (for Sirtuins). -
Substrate: this compound (typically 10 mM stock in DMSO).
-
Standard: 7-Amino-4-methylcoumarin (AMC) (free fluorophore), 1-5 mM stock in DMSO.
-
Developer Solution: Trypsin (10 mg/mL stock) + HDAC Inhibitor (e.g., Trichostatin A or Nicotinamide) to stop the HDAC reaction during development.
-
Enzyme: Purified HDAC/Sirtuin (concentration must be known in mg/mL).
Protocol 1: The AMC Standard Curve
Scientific Integrity Check: Do not use a "generic" conversion factor. You must run a standard curve under the exact buffer conditions of your assay to account for solvent quenching and inner-filter effects.
-
Preparation: Dilute the AMC stock to 50
M in Assay Buffer. -
Serial Dilution: Prepare a 2-fold dilution series in a 96-well plate (black, flat-bottom).
-
Volume Matching: Ensure the final volume per well matches the total assay volume (Reaction + Developer). For example, if your assay uses 50
L reaction + 50 L developer, your standard curve wells should contain 100 L of standard.
| Tube | Standard ( | Buffer ( | Final Conc ( | pmol/well (100 |
| A | 200 (Stock) | 0 | 50.0 | 5000 |
| B | 100 (Tube A) | 100 | 25.0 | 2500 |
| C | 100 (Tube B) | 100 | 12.5 | 1250 |
| D | 100 (Tube C) | 100 | 6.25 | 625 |
| E | 100 (Tube D) | 100 | 3.125 | 312.5 |
| F | 100 (Tube E) | 100 | 1.56 | 156 |
| G | 0 (Blank) | 100 | 0 | 0 |
-
Measurement: Read Fluorescence (Ex 360nm / Em 460nm).
-
Calculation: Plot RFU (Y-axis) vs. pmol AMC (X-axis). Calculate the Slope (RFU/pmol) .
Protocol 2: Enzyme Specific Activity Assay
Expertise Insight: To calculate valid specific activity, you must operate within the linear range of the enzyme (initial velocity,
-
Enzyme Dilution: Prepare 3-4 dilutions of your HDAC enzyme (e.g., 1 ng, 5 ng, 10 ng, 20 ng per well) to ensure linearity. Keep on ice.
-
Substrate Mix: Prepare Assay Buffer containing 20-50
M this compound. -
Reaction Initiation:
-
Incubation: Incubate at 37°C for exactly 30 minutes (
). -
Termination & Development:
-
Add 50
L of Developer Solution (containing Trypsin + TSA/Nicotinamide). -
Crucial: The inhibitor in this mix stops the HDAC reaction, defining the end-point.
-
-
Development Incubation: Incubate at Room Temp for 15 minutes.
-
Read: Measure Fluorescence (Ex 360nm / Em 460nm).
Figure 2: Experimental Workflow. The developer addition marks the precise end of the enzymatic reaction time.
Data Analysis & Calculation
Step 1: Background Correction
Subtract the RFU of the "No Enzyme Blank" from all Sample RFUs.
Step 2: Convert to Product Formed
Use the Slope from the Standard Curve (Protocol 1).
Step 3: Calculate Activity (Units)
Define 1 Unit (U) as the amount of enzyme producing 1 pmol of deacetylated product per minute.
Step 4: Calculate Specific Activity
Normalize the activity to the mass of the enzyme used in the well.
Note: If your enzyme mass is in ng, multiply the result by
Example Calculation:
-
Slope: 15 RFU/pmol
-
Sample Signal: 4500 RFU (corrected)
-
Time: 30 min
-
Enzyme used: 10 ng (
mg)
Troubleshooting & Optimization (E-E-A-T)
-
Non-Linearity (The "Hook" Effect): If doubling the enzyme does not double the signal, you are substrate-limited. Decrease enzyme concentration or increase substrate concentration (staying near
). -
Developer Interference: Some HDAC inhibitors (used as drugs) can also inhibit Trypsin. Always run a control where you add free AMC + Developer + Your Test Compound to ensure the compound isn't quenching fluorescence or inhibiting the developer [1].
-
Inner Filter Effect: At high substrate concentrations (>50
M), the substrate itself may absorb the excitation light. Always match the buffer/substrate background in your standard curve to the assay wells.
References
-
BPS Bioscience. (2024). Fluorogenic HDAC Assay Kit Protocol. Retrieved from [Link]
-
Enzo Life Sciences. (2023). FLUOR DE LYS® HDAC Fluorometric Activity Assay Kit Manual. Retrieved from [Link]
Sources
Troubleshooting & Optimization
troubleshooting high background fluorescence in Ac-Lys(Ac)-AMC assay
Initiating Background Research
I'm starting by zeroing in on troubleshooting high background fluorescence in Ac-Lys(Ac)-AMC assays. I'm hitting Google hard, specifically targeting the causes and solutions stemming from things like substrate quality, buffer components, and enzyme purity to get a solid base of information.
Developing a Plan
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Refining Search Strategies
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Technical Support Center: Optimizing Trypsin Incubation for Ac-Lys(Ac)-AMC Assays
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to master your experiments. This guide focuses on a critical, yet often overlooked, step in fluorometric deacetylase assays: the optimization of trypsin incubation time for signal release from substrates like Ac-Lys(Ac)-AMC and its derivatives (e.g., Boc-Lys(Ac)-AMC).
The robust measurement of histone deacetylase (HDAC) and Sirtuin (SIRT) activity is fundamental to epigenetic research and drug discovery. The widely used two-step enzymatic assay provides a sensitive readout of this activity.[1][2] In this system, the deacetylase removes the acetyl group from the lysine residue of the this compound substrate. Subsequently, trypsin is introduced as a "developer" enzyme. Trypsin specifically cleaves the peptide bond C-terminal to the now-deacetylated lysine, releasing the highly fluorescent 7-Amino-4-methylcoumarin (AMC) molecule.[3][4][5] The intensity of the fluorescent signal is directly proportional to the deacetylase activity.[4]
However, the success of this assay hinges on the precise execution of the trypsin development step. Sub-optimal incubation can lead to inaccurate and unreliable data. This guide provides a comprehensive framework for troubleshooting and optimizing this crucial stage of your workflow.
Frequently Asked Questions (FAQs)
Q1: Why is trypsin used in this assay and why is its timing so critical?
A: Trypsin is a serine protease that specifically cleaves peptide chains at the carboxyl side of lysine or arginine residues. Crucially for this assay, trypsin's activity is blocked if the lysine's ε-amino group is acetylated.[6] This selectivity is the foundation of the assay's design.
-
Specificity: Trypsin will only act on the substrate molecules that have been successfully deacetylated by your enzyme of interest (HDAC/SIRT). The original, acetylated substrate, this compound, is protected from trypsin cleavage.[7]
-
Signal Generation: Cleavage of the deacetylated product, Ac-Lys-AMC, liberates the AMC fluorophore, generating a measurable signal.[2][3]
Optimizing the incubation time is a balancing act. The incubation must be long enough to allow for the complete cleavage of all deacetylated substrates, ensuring the signal accurately reflects the full extent of the initial deacetylase reaction. However, excessively long incubation can increase background noise and introduce artifacts.[8]
Q2: What happens if my trypsin incubation is too short or too long?
A:
-
Too Short: An insufficient incubation time will result in incomplete cleavage of the deacetylated substrate. This leads to an underestimation of the true deacetylase activity, manifesting as a compressed dynamic range and artificially low signal. You might mistakenly conclude that your enzyme is less active or that a compound is a more potent inhibitor than it actually is.
-
Too Long: While ensuring complete cleavage is important, prolonged exposure to trypsin can be detrimental. Trypsin can undergo autolysis, leading to a loss of activity over time.[8] More importantly, even high-quality trypsin may have trace amounts of chymotrypsin-like activity, which could non-specifically cleave the substrate, leading to increased background fluorescence and a reduced signal-to-noise ratio.[9] Furthermore, prolonged incubation increases the risk of evaporation and temperature fluctuations in the assay plate, affecting reproducibility.
Q3: What are the typical starting concentrations and incubation times for trypsin?
A: While the optimal conditions must be determined empirically for your specific assay system, common starting points reported in literature provide a good baseline. These can vary based on the specific substrate, buffer composition, and temperature.
| Parameter | Typical Starting Range | Key Considerations |
| Trypsin Concentration | 0.05 - 0.5 mg/mL | Higher concentrations can shorten required incubation time but may increase background.[10] |
| Incubation Time | 10 - 60 minutes | Must be sufficient for reaction completion; determined via a time-course experiment.[3][10][11] |
| Temperature | Room Temperature (~25°C) or 37°C | Trypsin is active at both, but 37°C increases the reaction rate.[12] Consistency is critical.[13] |
| pH | 7.4 - 8.1 | Trypsin's optimal pH is in the range of 7-9.[12] Ensure your stop/developer buffer maintains this pH. |
Troubleshooting Guide
Issue 1: No or Very Low Fluorescent Signal
This is a common issue that can halt an experiment. The key is to systematically identify the point of failure.
Potential Causes & Solutions:
-
Inactive Primary Enzyme (HDAC/SIRT):
-
Verify Activity: Before troubleshooting the trypsin step, confirm the activity of your deacetylase enzyme using a positive control (e.g., a known activator or a batch of enzyme with proven activity).
-
Check Buffer Components: Ensure your deacetylase reaction buffer is correctly prepared and does not contain inhibitors.
-
-
Inactive Trypsin:
-
Cause: Trypsin is a protein and can degrade due to improper storage, repeated freeze-thaw cycles, or age.[14]
-
Solution: Prepare fresh trypsin solution immediately before use.[14] Aliquot your stock upon arrival and store it at -20°C or below. Test the new solution with a positive control reaction where you know deacetylated substrate is present.
-
-
Insufficient Trypsin Incubation Time:
-
Cause: The development reaction has not proceeded to completion.
-
Solution: Perform a time-course experiment (see Protocol P1 below). This is the most definitive way to determine the minimum time required to reach a stable, maximum signal.
-
-
Incorrect Assay Conditions for Trypsin:
-
Cause: The pH or composition of your developer buffer may be inhibiting trypsin activity. Trypsin activity is highly dependent on pH and temperature.[15]
-
Solution: Verify the pH of your trypsin/developer buffer is between 7.4 and 8.1.[12] Ensure the incubation temperature is appropriate and stable. Avoid buffers known to interfere with trypsin activity if possible.[9][13]
-
Issue 2: High Background Signal
High background fluorescence obscures the real signal from your enzymatic reaction, reducing the assay window and making it difficult to discern true hits from noise.
Potential Causes & Solutions:
-
Substrate Instability or Contamination:
-
Cause: The this compound substrate may be degrading spontaneously or could be contaminated with already-cleaved AMC.
-
Solution: Run a "substrate only" control (buffer + substrate + trypsin, no deacetylase enzyme). The signal should be very low. If it is high, your substrate may be compromised. Purchase fresh substrate from a reputable supplier.
-
-
Trypsin Concentration is Too High:
-
Cause: Excess trypsin can lead to non-specific cleavage due to contaminating proteases or forced hydrolysis over long periods.
-
Solution: Titrate your trypsin concentration. Find the lowest concentration that still yields the maximum signal within your desired incubation time (as determined by your time-course experiment).
-
-
Trypsin Incubation Time is Too Long:
-
Cause: As mentioned, prolonged incubation increases the chance of non-specific signal generation.
-
Solution: Use the optimal time determined from your time-course experiment (Protocol P1 ). Avoid incubating significantly longer than necessary to reach the signal plateau.
-
-
Contaminated Reagents:
-
Cause: Buffers or water could be contaminated with fluorescent compounds.
-
Solution: Run a "reagent blank" containing all components except the substrate. If you see a high signal, remake all solutions with fresh, high-purity reagents.
-
Visualizing the Process
To better understand the workflow and the underlying chemistry, refer to the diagrams below.
Caption: Workflow for the two-step deacetylase assay.
Caption: Enzymatic reaction and signal generation cascade.
Experimental Protocols
Protocol P1: Time-Course Experiment to Determine Optimal Trypsin Incubation Time
This experiment is essential for establishing a robust assay. It should be performed during initial assay development and re-validated if you change reagents (e.g., a new lot of trypsin or substrate).
Objective: To find the shortest incubation time required for the trypsin development step to reach a stable, maximal fluorescent signal.
Materials:
-
Active deacetylase enzyme (HDAC/SIRT)
-
This compound substrate stock solution (e.g., in DMSO)
-
Deacetylase assay buffer
-
Trypsin powder (MS-grade recommended)
-
Developer buffer (e.g., Tris-based buffer, pH 8.0, containing a pan-HDAC inhibitor like Trichostatin A (TSA) to stop the primary reaction)
-
96-well or 384-well black, flat-bottom assay plates
-
Fluorescence plate reader (with filters for Ex/Em ≈ 355/460 nm)[3][11]
Methodology:
-
Set Up Primary Reaction: Prepare a bulk primary deacetylase reaction mix sufficient for at least 12 wells. This mix should contain the deacetylase enzyme and substrate at concentrations that will yield a strong positive signal.
-
Example: In assay buffer, add your HDAC/SIRT enzyme to a concentration known to give robust activity.
-
Add this compound substrate to a final concentration near its Km value (e.g., 20-50 µM).[2]
-
-
Negative Control: Prepare a parallel "No Enzyme" control mix containing only the substrate in assay buffer.
-
Incubate Primary Reaction: Dispense the reaction mixes into the wells of the assay plate. Incubate for a standard time (e.g., 60 minutes) at the optimal temperature for your deacetylase (e.g., 37°C) to allow for the generation of the deacetylated product.
-
Prepare Developer Solution: Immediately before use, dissolve trypsin in the developer buffer to your desired test concentration (e.g., 0.2 mg/mL). The developer buffer should also contain an inhibitor to stop the primary reaction upon addition.
-
Initiate Development & Kinetic Read:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths and temperature.
-
Program the reader to take kinetic readings every 1-2 minutes for a total period of 60-90 minutes.
-
Add the trypsin developer solution to all wells simultaneously (or as quickly as possible) using a multichannel pipette.
-
Immediately start the kinetic read.
-
-
Data Analysis:
-
Plot the Relative Fluorescence Units (RFU) against time for both your positive reaction wells and your "No Enzyme" control wells.
-
The curve for the positive reaction should show a rapid increase in fluorescence that eventually plateaus.
-
The optimal incubation time is the point at which the curve first reaches this plateau. Choose a time point safely on this plateau (e.g., 5-10 minutes after the plateau is reached) for all future experiments to ensure robustness. The signal from the "No Enzyme" control should remain low and flat.
-
By investing the time to perform this optimization, you will establish a reliable and reproducible assay, ensuring the integrity of your screening and characterization data.
References
-
Banks, C. A., et al. (2019). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Enzymology. Available at: [Link]
-
Haus, P., & Meyer-Almes, F.-J. (2012). Histone deacetylase 1 (HDAC1) assay. BMG LABTECH. Available at: [Link]
-
Gullo, M. H., et al. (1980). Effect of pH, substrate, and temperature on tryptic activity of duodenal samples. Digestive Diseases and Sciences. Available at: [Link]
-
Perfinity Biosciences. (n.d.). Controlling the Major Factors Impacting Trypsin Digestion. Available at: [Link]
-
He, M., et al. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega. Available at: [Link]
-
Wegener, D., et al. (2003). Improved fluorogenic histone deacetylase assay for high-throughput-screening applications. ResearchGate. Available at: [Link]
-
Sutherland, E., Veth, T. S., & Riley, N. M. (2023). Revisiting the effect of trypsin digestion buffers on artificial deamidation. ChemRxiv. Available at: [Link]
-
Tebubio. (n.d.). Boc-Lys(Ac)-AMC (Histone Deacetylase (HDAC) Substrate). Retrieved from [Link]
-
Nuffield Foundation. (2016). Investigating effect of concentration on the activity of trypsin. Practical Biology. Available at: [Link]
-
Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Retrieved from [Link]
-
Monash University. (n.d.). Factors affecting enzyme activity. Retrieved from [Link]
-
Kramer, T., et al. (2023). Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Cheison, S. C., et al. (2011). Influence of buffer type and concentration on the peptide composition of trypsin hydrolysates of β-lactoglobulin. ResearchGate. Available at: [Link]
-
Fortin, T., et al. (2013). Manipulating trypsin digestion conditions to accelerate proteolysis and simplify digestion workflows in development of protein mass spectrometric assays for the clinical laboratory. Molecular & Cellular Proteomics. Available at: [Link]
-
ResearchGate. (n.d.). Fluorescence assay of SIRT protein deacetylases using an acetylated peptide substrate and a secondary trypsin reaction. Retrieved from [Link]
-
Jiang, H., et al. (2017). Fluorogenic Assays for the Defatty-Acylase Activity of Sirtuins. Methods in Molecular Biology. Available at: [Link]
-
L'homme, M., et al. (2017). Trypsin Activity Measurement in Fish and Mammals. ResearchGate. Available at: [Link]
-
Pearson Education. (n.d.). Core practical 1: Investigate a factor affecting the initial rate of reaction. Retrieved from [Link]
-
Hubbard, B. P., et al. (2013). Evidence for a Common Mechanism of SIRT1 Regulation by Allosteric Activators. Science. Available at: [Link]
-
BMG LABTECH. (2012). Drug discovery assays for the histone deacetylase class of enzymes. Available at: [Link]
- Google Patents. (n.d.). EP2663648B1 - Compounds and methods for detection of enzymes that remove succinyl groups from epsilon-amino lysine moieties.
-
Promega Corporation. (2018). What's In YOUR Protein? Optimizing Protease Digestions to Get the Inside Scoop. Retrieved from [Link]
-
UBPBio. (n.d.). Ac-Lys-Gln-Leu-AMC (Ac-KQL-AMC). Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro assays for the determination of histone deacetylase activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Time course of AMC release from different substrates. (A) Trypsin.... Retrieved from [Link]
-
Bio-Rad. (n.d.). ELISA AND TROUBLESHOOTING TIPS. Retrieved from [Link]
-
ResearchGate. (2016). What is the optimal concentration and time for trypsinisation of cells?. Retrieved from [Link]
-
Pang, Y., et al. (2008). Real-time single-molecule kinetics of trypsin proteolysis. Langmuir. Available at: [Link]
-
Tzakos, A. G., & Vlachakis, D. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. ACS Omega. Available at: [Link]
-
Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
University of Washington. (2011). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]
-
Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. EP2663648B1 - Compounds and methods for detection of enzymes that remove succinyl groups from epsilon-amino lysine moieties - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. researchgate.net [researchgate.net]
- 10. Assay in Summary_ki [bindingdb.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. practicalbiology.org [practicalbiology.org]
- 15. Effect of pH, substrate, and temperature on tryptic activity of duodenal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Ac-Lys(Ac)-AMC signal quenching by small molecule inhibitors
Technical Support Center: HDAC Assay Optimization Topic: Troubleshooting Signal Quenching in Ac-Lys(Ac)-AMC Assays Ticket ID: HDAC-TRBL-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely observing a "false positive" inhibition profile. In Histone Deacetylase (HDAC) assays using the fluorogenic substrate This compound , small molecule inhibitors often absorb light at the excitation (
This guide provides a definitive workflow to distinguish between True Enzymatic Inhibition , Optical Interference (IFE) , and Chemical Quenching .
Module 1: The Mechanistic Failure Points
To troubleshoot, we must first visualize where the signal loss occurs. The this compound assay is a two-step coupled reaction.
-
Deacetylation: HDAC removes the acetyl group.[1]
-
Development: Trypsin cleaves the deacetylated lysine, releasing the fluorescent AMC.[1][2]
Figure 1: Signal Generation vs. Interference Pathways
Caption: Figure 1. True inhibitors block the HDAC enzyme (Black). Quenchers/Interfering compounds block the light signal itself (Red), creating a false readout.
Module 2: Diagnostic Protocols
Do not assume your
Protocol A: The "Post-Reaction Spike" (Gold Standard)
This experiment isolates optical interference from enzymatic inhibition. By adding your compound after the reaction is complete, you eliminate the possibility of enzyme inhibition. Any signal drop here is purely optical/chemical artifact [1].
Reagents:
-
Completed HDAC reaction plate (Enzyme + Substrate + Trypsin) with maximal fluorescence signal.
-
Test Compound (at highest screening concentration).
Workflow:
-
Run a standard HDAC reaction (Positive Control) in a microplate until the signal reaches a stable plateau (approx. 30-60 mins after Trypsin addition).
-
Crucial Step: Once the signal is stable, add your Test Compound to these wells.
-
Measure fluorescence immediately.[3]
Interpretation:
| Observation | Diagnosis | Action |
|---|
| No change in signal | True Inhibitor | Proceed with
Protocol B: Absorbance Scanning (Spectral Validation)
Most "quenchers" in drug discovery are actually colored compounds acting as inner filters.
Workflow:
-
Prepare a solution of your inhibitor at the highest test concentration in the assay buffer.
-
Measure Absorbance (
) at two specific wavelengths: -
Threshold: If
at either wavelength, the Inner Filter Effect is significant.
Module 3: Mathematical Correction & Mitigation
If your compound absorbs light but you must assay it (e.g., it's a lead candidate), use the Lakonowicz Correction formula to recover the true data.
The Correction Formula
You can mathematically restore the suppressed signal using absorbance data derived from Protocol B [2].
- : Corrected Fluorescence
- : Observed Fluorescence
-
: Absorbance at Excitation Wavelength[8]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
: Absorbance at Emission Wavelength[8]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Note: This correction is valid only when
Alternative Substrates (Red-Shifting)
If the compound is yellow/orange (absorbing blue light), switch to a red-shifted substrate to bypass the interference window.
| Substrate | Excitation/Emission | Interference Risk |
| This compound | High (UV/Blue absorbing drugs) | |
| Ac-Lys(Ac)-Aminoluciferin | N/A (Bioluminescent) | Low (Light production, not excitation) |
| Ac-Lys(Ac)-R110 | Medium (Green region) | |
| TFA-Lys-AMC | High (Same fluorophore, different specificity) |
Troubleshooting Decision Tree
Follow this logic path to validate your hits.
Caption: Figure 2. Logic flow for validating HDAC inhibitors. "Spike" refers to Protocol A.
Frequently Asked Questions (FAQ)
Q: Can DMSO cause signal quenching in this assay?
A: Pure DMSO does not quench AMC fluorescence, but it can affect enzyme stability. However, high concentrations (
Q: My compound inhibits the signal, but it's not colored. What else could it be? A: You may be inhibiting Trypsin , not the HDAC. Since this is a coupled assay, if your compound blocks Trypsin, the fluorescent AMC is never released, mimicking HDAC inhibition.
-
Test: Incubate Trypsin + Ac-Lys-AMC (non-acetylated substrate). If the signal is blocked here, your compound is a Trypsin inhibitor, not an HDAC inhibitor [4].
Q: Why is the Hill Slope of my inhibition curve > 2.0?
A: Steep Hill slopes are a hallmark of assay artifacts. It often indicates compound aggregation (promiscuous inhibition) or a sharp optical cutoff (IFE) rather than 1:1 binding. If you see a slope
References
-
Wegener, D., et al. (2003). "A fluorogenic histone deacetylase assay well suited for high-throughput activity screening."[4] Chemistry & Biology.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Correcting for the Inner Filter Effect.
-
Ma, H., et al. (2008). "Interference with fluorescence and absorbance readout in cell-based assays." Assay Guidance Manual.
-
Cayman Chemical. (2024). "HDAC Fluorometric Activity Assay Kit Protocol." Product Insert.
Sources
- 1. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay in Summary_ki [bindingdb.org]
- 3. ubpbio.com [ubpbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Boc-Lys(Ac)-AMC | CAS 233691-67-3 | Cayman Chemical | Biomol.de [biomol.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 8. static.horiba.com [static.horiba.com]
Technical Support Center: Optimizing Ac-Lys(Ac)-AMC HTS Assays
Topic: Improving Z-factor in Histone Deacetylase (HDAC) High-Throughput Screens using Ac-Lys(Ac)-AMC. Audience: Senior Researchers, HTS Screeners, and Assay Development Scientists. Format: Troubleshooting Guide & FAQ.
Introduction: The Mechanics of the Z-Factor
In High-Throughput Screening (HTS), the Z-factor (
Where:
- : Standard deviation of positive (inhibited) and negative (active) controls.
- : Mean signal of positive and negative controls.
To improve
Section 1: The Assay Workflow & Critical Control Points
Before troubleshooting, validate your understanding of the kinetic workflow. This is a coupled, two-step endpoint assay .
Step 1 (Deacetylation): The HDAC enzyme removes the acetyl group from the
Critical Note: Trypsin cannot cleave the acetylated substrate. Therefore, the fluorescence signal is directly proportional to HDAC activity.[4]
Figure 1: The two-step mechanism of the this compound assay. Signal generation depends on the success of both enzymatic steps.
Section 2: Troubleshooting Low Signal-to-Background (S/B)
Q: My fluorescence signal is weak, resulting in a small assay window. Should I just add more enzyme?
A: Not necessarily. While increasing enzyme concentration increases signal, it consumes more reagent and may violate initial velocity conditions (
Diagnostic Checklist:
-
Check the Developer (Trypsin): This is the most common failure point. If Trypsin concentration is too low, it becomes the rate-limiting step. You will underestimate HDAC activity because the deacetylated substrate isn't being converted to signal.
-
Validation: Run a "Developer Curve." Incubate a known concentration of deacetylated standard (Ac-Lys-AMC) with varying concentrations of Trypsin. Choose a concentration that converts 100% of the standard within your development time (usually 10–15 mins).
-
-
Stop Solution Efficiency: The developer buffer must contain a potent HDAC inhibitor (e.g., Trichostatin A or SAHA) to "freeze" the HDAC reaction. If the HDAC keeps working during the read, your "time zero" and "end time" controls will drift, blurring the window.
-
Substrate Concentration: Ensure [Substrate]
. Using [Substrate] reduces signal intensity; [Substrate] risks substrate inhibition (common with some HDACs) and wastes reagent.
Q: I have high background fluorescence in my "No Enzyme" controls. How do I lower it?
A: High background destroys
-
Substrate Purity: this compound can contain trace amounts of free AMC or mono-acetylated impurities. Verify purity via HPLC.
-
Spontaneous Hydrolysis: Store substrate stocks in DMSO at -80°C. Avoid repeated freeze-thaw cycles. In aqueous buffer, the ester/amide bonds can slowly hydrolyze over time.
-
Buffer Autofluorescence: Ensure your assay buffer (usually Tris or HEPES) and plates (Black, non-binding) are not contributing to background.
Section 3: Reducing Variability (CV)
Q: My replicates have high %CV (>10%). Is it the liquid handler or the biology?
A: High CV is the primary killer of Z-factor. Use this logic tree to isolate the source:
Figure 2: Logic flow for diagnosing high Coefficient of Variation (CV) in HTS.
Specific Fixes for this compound:
-
Stickiness: HDACs are notoriously "sticky" enzymes. They adsorb to plastic.
-
Solution: Add 0.05% Pluronic F-127 or 0.01% Triton X-100 and 0.1 mg/mL BSA to the assay buffer. This prevents enzyme loss to the well walls.
-
-
Temperature Gradients: The enzymatic rate is temperature-dependent. If the outer wells cool down faster than the center wells during dispensing, you will see "edge effects."
-
Solution: Incubate plates in a humidity-controlled incubator rather than on a benchtop. Spin down plates (1000 rpm, 1 min) immediately after dispensing to ensure uniform mixing and meniscus shape.
-
Section 4: The "False Positive" Trap (Interference)
Q: I found many hits, but they don't reproduce in orthogonal assays. Why?
A: You likely have Trypsin Inhibitors in your library. Since the signal generation depends on Trypsin, a compound that inhibits Trypsin will prevent AMC release. This mimics HDAC inhibition (low signal), resulting in a false positive.
The Counter-Screen Protocol:
-
Incubate the library compounds with Ac-Lys-AMC (the already deacetylated intermediate) and Trypsin.
-
If the signal is low, the compound inhibits Trypsin, not HDAC.
-
Flag and remove these compounds from your hit list.
Summary of Optimized Conditions
| Parameter | Recommendation | Rationale |
| Plate Type | Black, Low-Binding (e.g., Corning 3575) | Minimizes background and enzyme adsorption. |
| Buffer Additives | 0.1 mg/mL BSA + 0.01% Pluronic F-127 | Prevents HDAC stickiness/aggregation. |
| Substrate Conc. | At or slightly below | Balances signal intensity with sensitivity to competitive inhibitors. |
| Enzyme Conc. | Titrate to linear range (e.g., 1-10 nM) | Ensures initial velocity conditions. |
| Developer | Trypsin + 1-5 | Cleaves product while strictly halting HDAC activity. |
| DMSO Tolerance | HDACs are sensitive to organic solvents; high DMSO destabilizes the enzyme. |
References
-
Wegener, D., et al. (2003).[5][6] "A fluorogenic histone deacetylase assay well suited for high-throughput activity screening."[1][5][6][7][8][9] Chemistry & Biology, 10(1), 61-68.[9]
-
Bradner, J. E., et al. (2010). "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology, 6, 238–243.
-
Reaction Biology Corp. "HDAC Assay Protocol & Substrate Specificity."
-
Cayman Chemical. "HDAC Fluorometric Activity Assay Kit Product Manual."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 5. Ac-Arg-Gly-Lys(Ac)-AMC peptide [novoprolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
correcting for autofluorescence when using Ac-Lys(Ac)-AMC in cell lysates
Topic: Correcting for Autofluorescence & Matrix Interference in Ac-Lys(Ac)-AMC Assays
Executive Summary
The This compound substrate is the industry standard for measuring Class I/IIb HDAC activity. However, when applied to cell lysates , the assay suffers from a critical optical overlap: the fluorophore AMC (7-Amino-4-methylcoumarin) shares spectral properties with endogenous cellular metabolites, specifically NADH and NAD(P)H .
This guide details the physics of this interference and provides three validated protocols to correct for it. We move beyond simple "background subtraction" to Standard Addition (Spiking) , the only method that simultaneously corrects for autofluorescence (additive error) and the Inner Filter Effect (subtractive error).
Module 1: The Physics of Interference
To solve the problem, we must first visualize the spectral conflict.[1]
-
The Signal (AMC): Excitation
nm; Emission nm.[2] -
The Noise (NADH/NAD(P)H): Excitation
nm; Emission nm.
In concentrated cell lysates, NADH acts as a "phantom substrate," creating a high fluorescent background even in the absence of HDAC activity. Furthermore, high protein concentrations absorb excitation light (Inner Filter Effect), effectively "quenching" the legitimate AMC signal.
Visualizing the Assay & Interference
Figure 1: The dual-interference mechanism. NADH contributes false signal (yellow path), while the lysate matrix quenches the true signal (red tee-arrow).
Module 2: Diagnostic Workflow
Before altering your protocol, determine the type of interference you are facing.
| Observation | Diagnosis | Root Cause |
| High Background (T=0) | Autofluorescence | High NADH/FAD or fluorescent compounds in the lysate/drug library. |
| Low Signal / Flat Slope | Quenching (IFE) | Lysate protein concentration is too high (>1 mg/mL), absorbing excitation light. |
| Non-Linear Standard Curve | Detector Saturation | Gain settings are too high or AMC concentration exceeds linear range (>50 µM). |
Module 3: Correction Protocols
Protocol A: The "Spiked" Standard Curve (Gold Standard)
Use this for: High-precision drug screening and kinetic parameter determination.
Most researchers run a standard curve in buffer. This is incorrect for lysates. You must run the standard curve in the lysate matrix to account for the Inner Filter Effect (IFE).
Step-by-Step:
-
Prepare Lysate Pool: Create a pool of your cell lysate at the exact concentration used in the assay (e.g., 10 µ g/well ).
-
Prepare AMC Standards: Prepare a dilution series of free AMC (not the substrate) ranging from 0 to 20 µM.
-
The Spike:
-
Set A (Buffer Curve): 50 µL Assay Buffer + 50 µL AMC Standard.
-
Set B (Lysate Curve): 50 µL Lysate Pool + 50 µL AMC Standard.
-
Note: Ensure the lysate in Set B contains the same % DMSO/Inhibitor as your samples if applicable.
-
-
Read: Measure fluorescence (Ex 360/Em 460).
-
Calculate Correction Factor (
):-
If
, there is no quenching. -
If
(e.g., 1.5), your lysate suppresses signal by 33%. Multiply your raw sample data by 1.5 to correct.
-
Protocol B: Kinetic Background Subtraction
Use this for: Routine screening where lysate concentration is low (<5 µ g/well ).
Since this compound is a two-step assay (HDAC incubation
Plate Layout:
-
Well Type 1 (Test Sample): Lysate + Substrate.
-
Well Type 2 (Lysate Blank): Lysate + Buffer (No Substrate).
-
Well Type 3 (Substrate Blank): Buffer + Substrate (No Lysate).
Analysis Logic:
-
Critical Note: If your drug/inhibitor is autofluorescent, you must include a "Drug Only" control well.
Protocol C: Wavelength Optimization (The "Red Shift")
Use this for: High-throughput screening (HTS) to avoid running complex controls.
NADH excitation peaks sharply at 340 nm and drops significantly by 380 nm. AMC, however, has a broad excitation shoulder.
-
Standard: Ex 350 nm / Em 460 nm.
-
Optimized: Ex 380 nm / Em 450 nm.
-
Result: This simple shift can reduce NADH background by ~40-60% while retaining ~80% of the AMC signal intensity.
-
Module 4: Troubleshooting Decision Tree
Figure 2: Rapid decision tree for identifying whether to use spectral shifting (Action 1) or matrix correction (Action 2).
FAQ: Expert Insights
Q1: Can I use a kinetic read mode to avoid these issues entirely? A: Not easily with This compound . This substrate requires a developer step (Trypsin) to release the fluorophore.[3] Trypsin digests HDACs, so you cannot mix them simultaneously.
-
Exception: If you use a 1-step substrate like Boc-Lys(Tfa)-AMC , you can read kinetically. In that case, the slope (rate) calculation automatically ignores static NADH autofluorescence, making it the superior method for crude lysates.
Q2: My "No Enzyme" control is increasing in fluorescence over time. Why? A: This indicates spontaneous hydrolysis of the substrate or contamination of your buffer with proteases. Ensure your assay buffer is fresh and verify that your BSA (if used) is protease-free.
Q3: Does Phenol Red in the media affect this assay? A: Yes, significantly. Phenol Red absorbs light at ~440 nm (AMC emission) and ~560 nm. Even small amounts carried over in the lysate preparation will quench the signal.
-
Fix: Wash cells 2x with PBS before lysis, or use Phenol Red-free media.
Q4: How do I correct for an autofluorescent inhibitor/drug?
A: You must use the Equation of Sums :
References
-
Wegener, D., et al. (2003). Improved fluorogenic histone deacetylase assay for high-throughput-screening applications. Analytical Biochemistry.[1] (Establishes the 2-step mechanism and trypsin developer constraints).
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. (The authoritative text on Inner Filter Effects and NADH spectral properties).
-
Cayman Chemical. HDAC Cell-Based Activity Assay Kit Protocol. (Provides standard plate layouts for background subtraction).
-
BPS Bioscience. Fluorogenic HDAC Assay Kit Instruction Manual. (Details the specific excitation/emission optimization for AMC).
Sources
Technical Support Center: Ac-Lys(Ac)-AMC Storage & Stability
Subject: Preventing Hydrolysis and Degradation of Fluorogenic Deacetylase Substrates
Executive Summary: The Stability Challenge
Ac-Lys(Ac)-AMC is a fluorogenic substrate used to assay Histone Deacetylases (HDACs) and Sirtuins. Its utility relies on the stability of two specific chemical bonds:
-
The Acetyl-Lysine Bond: The target of the enzyme (HDAC).[1]
-
The Lysine-AMC Amide Bond: The fluorogenic linkage.
The Problem: This molecule is chemically prone to spontaneous hydrolysis and hygroscopicity . Exposure to moisture, improper pH, or repeated temperature fluctuations causes the amide bond to break, releasing free AMC (7-amino-4-methylcoumarin).
The Result: High background fluorescence (noise) that obliterates the assay window, leading to false positives or invalid data.
Critical Storage Protocols (The Gold Standard)
To ensure assay integrity, you must adhere to a strict "Dry-Cold-Dark" protocol.
A. Solid State (Lyophilized Powder)
| Parameter | Condition | Technical Rationale |
| Temperature | -20°C (Short term) -80°C (Long term >6 mo) | Low temperature kinetically inhibits spontaneous hydrolysis. |
| Moisture | Desiccated | Water vapor triggers nucleophilic attack on the amide bond. Store vials inside a sealed bag with silica gel packs. |
| Light | Dark (Amber vials) | AMC is a fluorophore; prolonged light exposure can lead to photobleaching or photo-degradation. |
B. Solubilized Stock Solution (Reconstitution)
Do not reconstitute until you are ready to aliquot.
| Parameter | Condition | Technical Rationale |
| Solvent | 100% Anhydrous DMSO | DMSO is aprotic and suppresses hydrolysis. Never use water or aqueous buffers for stock storage. |
| Concentration | High (>10 mM) | Higher concentrations are more stable than dilute solutions. |
| Vessel | Polypropylene | Avoid polystyrene which can leach plasticizers in DMSO. |
| Freeze/Thaw | Single Use Aliquots | Repeated freeze-thaw cycles introduce condensation (moisture) into the DMSO, accelerating degradation. |
Technical Workflow: Reconstitution & Storage
The following diagram illustrates the correct lifecycle of the substrate to prevent hydrolysis.
Figure 1: Optimal reconstitution workflow. Note the equilibration step to prevent condensation on the cold powder.
Troubleshooting High Background (Diagnostic Guide)
If your T=0 (No Enzyme Control) wells show high fluorescence, use this decision matrix.
Figure 2: Diagnostic tree for identifying the source of non-enzymatic signal.
Frequently Asked Questions (FAQ)
Q1: Can I dissolve this compound in water or PBS to make a stock solution? A: No. While the peptide is soluble in water, the amide bond is unstable in aqueous solution over time. Hydrolysis will occur, releasing free AMC. Always create stocks in anhydrous DMSO or DMF. Dilute into aqueous buffer only immediately before the assay.
Q2: My DMSO stock froze at -20°C. Is this a problem? A: DMSO freezes at 19°C. Freezing is expected. The risk is the thaw process .
-
Risk: Repeated freeze-thaw cycles cause water condensation to accumulate in the DMSO (DMSO is hygroscopic).
-
Solution: Aliquot stocks into single-use volumes (e.g., 10-50 µL) so you never have to refreeze a tube.
Q3: What is the mechanism of "High Background" caused by bad storage? A: Two mechanisms can occur:
-
Direct Hydrolysis: Moisture breaks the bond between Lysine and AMC. This creates free AMC, which is fluorescent immediately.
-
Spontaneous Deacetylation: The acetyl group falls off the Lysine. The substrate becomes Ac-Lys-AMC.[2] When you add the Developer Solution (usually Trypsin) at the end of the assay, Trypsin cleaves the Ac-Lys-AMC (which it recognizes as a valid target), releasing fluorescence even though no HDAC enzyme was present.
Q4: How do I know if my DMSO is "Anhydrous"? A: Use high-grade DMSO (≥99.9%, "molecular biology grade") packaged in septum-sealed bottles or ampoules. If a bottle of DMSO has been open on the shelf for months, it has likely absorbed water from the air. Discard it and open a fresh bottle for substrate reconstitution.
Q5: What is the maximum DMSO concentration my assay can tolerate? A: Most HDAC enzymes tolerate 1% to 5% DMSO. However, ensure your final dilution step brings the DMSO concentration down to this range.
-
Example: 10 mM Stock (100% DMSO) -> Dilute 1:1000 in Buffer -> 10 µM Substrate (0.1% DMSO). This is safe.
References
-
Wegener, D., et al. (2003). "A fluorogenic histone deacetylase assay well suited for high-throughput activity screening."[3] Chemistry & Biology, 10(1), 61-68.[4] (Describes the two-step assay mechanism and substrate handling).
-
Enzo Life Sciences. Fluor de Lys® Substrate Handling Guide.[5] (Industry standard protocols for AMC-based HDAC assays).
-
Ziath. Samples in DMSO: What an end user needs to know. (Detailed analysis of DMSO hygroscopicity and compound stability). Available at: [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ac-Arg-Gly-Lys(Ac)-AMC peptide [novoprolabs.com]
- 4. caymanchem.com [caymanchem.com]
- 5. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide: Comparing Ac-Lys(Ac)-AMC and p53-Based Fluorogenic Substrates for Deacetylase Assays
In the landscape of drug discovery and cellular biology, the study of lysine deacetylases—comprising the zinc-dependent histone deacetylases (HDACs) and the NAD⁺-dependent sirtuins (SIRTs)—is of paramount importance. These enzymes are critical regulators of gene expression and protein function, and their dysregulation is implicated in cancer, metabolic disorders, and neurodegenerative diseases. Consequently, robust and reliable assays to measure their activity are essential for screening chemical modulators.
This guide provides an in-depth comparison of two major classes of fluorogenic substrates used in these assays: the simple, acetylated lysine derivative, Ac-Lys(Ac)-AMC, and the biologically-derived p53-based peptide substrates. We will delve into the mechanistic principles, comparative performance, and practical applications of each, providing the field-proven insights necessary to select the optimal tool for your research needs.
The Universal Principle of Fluorogenic Deacetylase Assays
At their core, most commercially available fluorogenic assays for both HDACs and sirtuins operate on a coupled, two-step enzymatic reaction. This design provides a sensitive and quantitative measure of deacetylase activity.[1][2][3]
-
Deacylation: The target enzyme (an HDAC or sirtuin) recognizes and removes an acyl group (e.g., acetyl, myristoyl) from a lysine residue on the synthetic substrate. For sirtuins, this step is strictly dependent on the presence of the co-substrate NAD⁺.[3][4]
-
Development: The deacylation of the lysine exposes a cleavage site for a developing enzyme, typically trypsin. Trypsin cleaves the peptide bond C-terminal to the now-unmodified lysine, liberating the fluorophore 7-amino-4-methylcoumarin (AMC).[4][5][6]
-
Detection: Free AMC is highly fluorescent, whereas its fluorescence is quenched when conjugated to the peptide. The increase in fluorescence intensity, measured at an excitation wavelength of ~350-360 nm and an emission wavelength of ~450-460 nm, is directly proportional to the deacetylase activity.[2][7][8]
Caption: General principle of the two-step fluorogenic deacetylase assay.
Profile 1: The Workhorse Substrate - this compound and its Analogs
Substrates like Boc-Lys(Ac)-AMC (N-α-Boc-N-ε-acetyl-L-lysine 7-amido-4-methylcoumarin) represent a class of minimalist, non-peptidic fluorogenic probes.[2][8][9] They consist of a single modified lysine residue attached to the AMC fluorophore, often with a protecting group like tert-butyloxycarbonyl (Boc) on the α-amino group.
Primary Application & Selectivity: These substrates are predominantly used for measuring the activity of classical, zinc-dependent HDACs.[1][2] They are recognized effectively by Class I (HDAC1, 2, 3) and Class IIb (HDAC6) enzymes.[2][9] Their small, generic structure makes them useful for general screening campaigns targeting these HDAC classes. However, their utility for sirtuins is limited, as SIRT5, for example, shows extremely poor deacetylation efficiency with such substrates.[10]
Advantages:
-
Broad Reactivity: Effective for several common HDAC isoforms.
-
Commercial Availability: Widely available and well-characterized.
-
Simplicity: The simple structure is straightforward to synthesize and use.
Limitations:
-
Lack of Biological Relevance: As a highly artificial substrate, its kinetics may not reflect the enzyme's activity on native protein substrates within the cell.
-
Poor Sirtuin Substrate: Generally not suitable for assaying most sirtuin isoforms.
-
Limited Specificity: Cannot easily distinguish between different HDAC isoforms (e.g., HDAC1 vs. HDAC3) without using purified recombinant enzymes.
Profile 2: The Bio-Inspired Substrate - p53-Based Peptides
To improve biological relevance, particularly for sirtuins, substrates were developed based on the amino acid sequences of known physiological targets. The tumor suppressor protein p53 is a well-established substrate for SIRT1, which deacetylates an acetylated lysine at position 382 (K382).[11][12][13] This led to the creation of short peptide substrates, such as Ac-RHKK(Ac)-AMC, which mimics the p53 sequence from amino acids 379-382.[4][7][14]
Primary Application & Selectivity: These substrates are the gold standard for assaying Class I sirtuins: SIRT1, SIRT2, and SIRT3.[4][15] The peptide sequence provides a recognition motif that enhances binding and turnover by these specific enzymes.
A Critical Evolution: The Shift from Acetyl to Myristoyl Lysine: A pivotal advancement in the design of sirtuin substrates was the discovery that SIRT1, SIRT2, and SIRT3 can efficiently remove longer chain fatty acyl groups.[4][16] This led to the development of myristoylated p53 peptide substrates. Experimental data compellingly shows that these myristoylated peptides are far superior substrates for SIRT1/2/3 compared to their acetylated counterparts. For instance, the Michaelis constant (Km) of SIRT2 for a myristoylated p53 peptide was found to be 0.24 µM, dramatically lower than the 19.00 µM observed for the equivalent acetylated peptide.[4] This lower Km signifies a much higher binding affinity, allowing for:
-
Increased Assay Sensitivity: A stronger signal can be generated with less enzyme.
-
Lower Substrate Concentration: Reduces cost and minimizes the risk of substrate inhibition.
-
Improved Assay Quality: Leads to higher signal-to-background ratios and better Z'-factors, which are critical for high-throughput screening (HTS).[4]
Head-to-Head Comparison
| Feature | This compound & Analogs | p53-Based Peptide Substrates |
| Primary Targets | Zinc-dependent HDACs (Class I, IIb)[2][9] | NAD⁺-dependent Sirtuins (SIRT1, SIRT2, SIRT3)[4][15] |
| Structure | Single modified lysine-AMC conjugate | 4+ amino acid peptide-AMC conjugate[7][14] |
| Biological Relevance | Low; highly artificial | High; mimics a key physiological target of SIRT1[12][13] |
| Kinetic Performance | Adequate for HDACs | Superior for Sirtuins , especially myristoylated versions with significantly lower Km values[4] |
| Assay Sensitivity | Good for target HDACs | Excellent for Sirtuins , enabling use of lower enzyme and substrate concentrations[4] |
| Potential Artifacts | Identifies trypsin inhibitors as false positives[17] | Can cause artifacts with certain classes of SIRT1 activators that interact with the fluorophore[14] |
Experimental Workflows and Protocols
The execution of a robust deacetylase assay requires careful attention to detail. Below are representative protocols for both HDAC and sirtuin assays.
Protocol 1: HDAC1 Activity Assay using Boc-Lys(Ac)-AMC
This protocol is adapted from established methods for measuring zinc-dependent HDAC activity.[2]
Reagents:
-
HDAC Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂
-
Recombinant human HDAC1 enzyme
-
Boc-Lys(Ac)-AMC substrate (10 mM stock in DMSO)
-
HDAC Inhibitor (e.g., SAHA, 1 mM stock in DMSO) for control wells
-
Developer Solution: HDAC Assay Buffer containing 0.5 mg/mL Trypsin
Procedure:
-
Prepare serial dilutions of your test compound (inhibitor) in a 96-well black, flat-bottom plate. Include "no inhibitor" (vehicle) and "no enzyme" (blank) controls.
-
Add 4.5 nM (final concentration) of HDAC1 enzyme to all wells except the "no enzyme" blanks. Add an equivalent volume of assay buffer to the blank wells.
-
Pre-incubate the plate for 15 minutes at 30°C if assessing time-dependent inhibitors.
-
Prepare the substrate solution by diluting the Boc-Lys(Ac)-AMC stock to the desired final concentration (e.g., 20 µM) in HDAC Assay Buffer.
-
Initiate the reaction by adding the substrate solution to all wells. The final reaction volume is typically 50 µL.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the enzymatic reaction and initiate development by adding 50 µL of Developer Solution. This also brings the total volume to 100 µL.
-
Incubate for 15-30 minutes at room temperature to allow for AMC release.
-
Measure fluorescence on a microplate reader with excitation at ~355 nm and emission at ~460 nm.
-
Calculate activity by subtracting the "no enzyme" blank from all readings and comparing inhibitor-treated wells to vehicle controls.
Protocol 2: SIRT1 Activity Assay using a p53-Myristoyl Peptide Substrate
This protocol is based on improved methods for measuring sirtuin activity, emphasizing the use of a high-affinity substrate.[4][16]
Caption: A typical high-throughput screening workflow for SIRT1 inhibitors.
Reagents:
-
SIRT Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA
-
Recombinant human SIRT1 enzyme
-
Myristoyl-p53-AMC substrate (e.g., 0.5 mM stock in DMSO)
-
NAD⁺ (25 mM stock in water)
-
SIRT Inhibitor (e.g., Nicotinamide) for control wells
-
Stop/Developer Solution: SIRT Assay Buffer containing 1 mg/mL Trypsin and 10 mM Nicotinamide (to halt the SIRT1 reaction immediately)
Procedure:
-
In a 96-well black plate, add SIRT Assay Buffer, NAD⁺ (final concentration 1 mM), and your test compounds or vehicle control.
-
Add SIRT1 enzyme to all wells except the "no enzyme" blanks. A typical final concentration is 200-400 nM.
-
Pre-incubate the plate at 37°C for 15 minutes to allow compounds to interact with the enzyme.
-
Initiate the reaction by adding the Myristoyl-p53-AMC substrate to a final concentration of 5-10 µM.[4] The final reaction volume is typically 60 µL.[16]
-
Incubate the plate at 37°C for 45 minutes.
-
Add 60 µL of Stop/Developer Solution to each well.
-
Incubate at 37°C or room temperature for 30 minutes.
-
Measure fluorescence on a microplate reader (Ex: 355 nm, Em: 460 nm).
-
Analyze data by subtracting blanks and normalizing to positive (vehicle) controls.
Choosing Your Substrate: A Decision Framework
The selection of a substrate is not arbitrary; it is dictated by the scientific question. Use this framework to guide your choice.
Caption: Decision framework for selecting the appropriate fluorogenic substrate.
Conclusion
Both this compound and p53-based peptides are valuable tools for measuring deacetylase activity. The choice between them is a classic case of selecting a general tool versus a specialized one.
-
This compound and its analogs are reliable, general-purpose substrates ideal for screening campaigns targeting common zinc-dependent HDACs.
-
p53-based fluorogenic substrates are specifically tailored for and offer superior performance in the study of SIRT1, SIRT2, and SIRT3. For researchers requiring the highest sensitivity, lowest substrate consumption, and best overall assay performance for these sirtuins, the evidence strongly supports the use of myristoylated p53 peptide substrates .[4]
By understanding the distinct properties and optimal applications of each substrate class, researchers can ensure the generation of high-quality, reproducible, and biologically relevant data in the pursuit of novel deacetylase modulators.
References
-
National Center for Biotechnology Information. (n.d.). Fluorogenic Assays for the Defatty-Acylase Activity of Sirtuins - PMC. NIH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3 - PMC. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Improved fluorogenic histone deacetylase assay for high-throughput-screening applications. Retrieved from [Link]
-
MDPI. (2024, May 29). In-Cell Testing of Zinc-Dependent Histone Deacetylase Inhibitors in the Presence of Class-Selective Fluorogenic Substrates: Potential and Limitations of the Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC. NIH. Retrieved from [Link]
-
CycLex. (n.d.). CycLex SIRT1/Sir2 Deacetylase Fluorometric Assay Kit Ver.2. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Histone deacetylase 1 (HDAC1) assay. Retrieved from [Link]
-
ResearchGate. (n.d.). An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3 | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (2015, August 3). Real-time detection of histone deacetylase activity with a small molecule fluorescent and spectrophotometric probe. RSC Publishing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of a fluorescence polarization based assay for histone deacetylase ligand discovery - PMC. NIH. Retrieved from [Link]
-
American Chemical Society. (2021, April 7). Simple Fluorogenic Cellular Assay for Histone Deacetylase Inhibitors Based on Split-Yellow Fluorescent Protein and Intrabodies | ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). SIRT1 fragments and p53-derived peptides used in this study. Retrieved from [Link]
-
Office of Scientific and Technical Information. (2023, August 30). The differing effects of a dual acting regulator on SIRT1. OSTI.GOV. Retrieved from [Link]
- Google Patents. (n.d.). EP2663648B1 - Compounds and methods for detection of enzymes that remove succinyl groups from epsilon-amino lysine moieties.
-
National Center for Biotechnology Information. (n.d.). SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR - PMC. NIH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition - PMC. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). A Continuous, Fluorogenic Sirtuin 2 Deacylase Assay: Substrate Screening and Inhibitor Evaluation | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). The principle of AMC labelled fluorescence turn-on sirtuin assay. Retrieved from [Link]
-
MDPI. (2023, April 18). Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines. Retrieved from [Link]
-
UBPBio. (n.d.). Ac-Lys-Gln-Leu-AMC (Ac-KQL-AMC). Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). Ac-QPKK(Ac)-AMC - Biochemicals. Retrieved from [Link]
-
LifeTein. (n.d.). Ac-Gly-Ala-Lys(Ac)-AMC [LT2537]. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Simple Fluorogenic Cellular Assay for Histone Deacetylase Inhibitors Based on Split-Yellow Fluorescent Protein and Intrabodies - PMC. NIH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). SIRT3 Substrate Specificity Determined by Peptide Arrays and Machine Learning - PMC. NIH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Insights into Lysine Deacetylation of Natively Folded Substrate Proteins by Sirtuins - PMC. NIH. Retrieved from [Link]
-
Proceedings of the National Academy of Sciences. (n.d.). Developmental defects and p53 hyperacetylation in Sir2 homolog (SIRT1)-deficient mice. PNAS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). SIRT1: Regulator of p53 Deacetylation - PMC. NIH. Retrieved from [Link]
-
MDPI. (n.d.). Current Trends in Sirtuin Activator and Inhibitor Development. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Fluorogenic Sirtuin 5 Substrate SIRT5 50126. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of p53-AMC and p53-R110. Retrieved from [Link]
-
AACR Journals. (2010, April 7). SIRT Inhibitors Induce Cell Death and p53 Acetylation through Targeting Both SIRT1 and SIRT2. Retrieved from [Link]
-
MDPI. (2022, April 22). A Novel Mechanism for SIRT1 Activators That Does Not Rely on the Chemical Moiety Immediately C-Terminal to the Acetyl-Lysine of the Substrate. Retrieved from [Link]
-
bioRxiv. (2026, January 20). Revisiting p53:Sirt1 interaction in the light of controlling p53 acetylation levels. Retrieved from [Link]
-
ResearchGate. (n.d.). The native p53 substrate binds tightly with SIRT1 in the absence of... | Download Scientific Diagram. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). SIRT1 and p53, effect on cancer, senescence and beyond - PMC. NIH. Retrieved from [Link]
-
Oxford Academic. (2021, February 15). Human SIRT1 Multispecificity Is Modulated by Active-Site Vicinity Substitutions during Natural Evolution. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Peptide switch is essential for Sirt1 deacetylase activity - PMC. NIH. Retrieved from [Link]
-
eScholarship. (2023, August 30). The differing effects of a dual acting regulator on SIRT1. Retrieved from [Link]
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- 4. An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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- 10. EP2663648B1 - Compounds and methods for detection of enzymes that remove succinyl groups from epsilon-amino lysine moieties - Google Patents [patents.google.com]
- 11. pnas.org [pnas.org]
- 12. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Ac-QPKK(Ac)-AMC - Biochemicals - CAT N°: 30790 [bertin-bioreagent.com]
- 16. Fluorogenic Assays for the Defatty-Acylase Activity of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a fluorescence polarization based assay for histone deacetylase ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
VALIDATING HDAC INHIBITOR IC50 VALUES: A Comparative Guide Using Ac-Lys(Ac)-AMC
Executive Summary
The determination of IC50 values for Histone Deacetylase (HDAC) inhibitors is a cornerstone of epigenetic drug discovery. While the fluorogenic substrate Ac-Lys(Ac)-AMC remains a cost-effective and widely used standard, it relies on a two-step enzymatic cascade that is prone to specific artifacts—most notably, false positives arising from "developer" (trypsin) inhibition.
This guide moves beyond basic kit instructions. It provides a rigorous validation framework to distinguish true HDAC inhibition from assay artifacts, compares this method against modern bioluminescent alternatives, and offers a self-validating protocol compliant with the NCBI Assay Guidance Manual standards.
Part 1: The Mechanistic Basis
Understanding the Two-Step Cascade
To validate your data, you must understand the liability of the method. The this compound assay does not measure HDAC activity directly; it measures the availability of a trypsin cleavage site created by HDAC activity.
-
Step 1 (Deacetylation): The HDAC enzyme removes the acetyl group from the
-amino group of the lysine residue.[1][2] This step is "silent" (no fluorescence change). -
Step 2 (Development): A developer solution containing Trypsin is added. Trypsin recognizes the deacetylated lysine (positive charge) and cleaves the amide bond between the lysine and the AMC fluorophore.
-
Signal Generation: Free 7-amino-4-methylcoumarin (AMC) is released, fluorescing at
.
Critical Insight: If your test compound inhibits Trypsin (Step 2), no fluorescence is generated. This mimics HDAC inhibition, leading to a false positive .
Visualizing the Reaction & Liability
Figure 1: The two-step mechanism of this compound assays. Note the "False Positive" pathway where a compound inhibits the developer rather than the HDAC.
Part 2: Comparative Analysis
This compound vs. Alternatives
Is this the right substrate for your campaign? Use the table below to assess fit.
| Feature | This compound (Fluorogenic) | Bioluminescent (e.g., HDAC-Glo™) | Label-Free (Mass Spec) |
| Mechanism | 2-Step (Endpoint) | 1-Step (Coupled) | Direct Detection |
| Sensitivity | Moderate (nM enzyme required) | High (pM enzyme required) | High |
| Interference | High: Autofluorescence, Quenching, Trypsin Inhibition | Low: Luciferase inhibition is rare; colored compounds less problematic | Zero: No optical interference |
| Substrate Scope | Class I, IIb (Poor for Class IIa*) | Isoform-selective kits available | Universal |
| Throughput | High (384-well compatible) | High (1536-well compatible) | Low/Medium |
| Cost | Low ($) | High ( | Medium ( |
Senior Scientist Note on Class IIa: Do not use this compound for Class IIa HDACs (HDAC4, 5, 7, 9). These isoforms have negligible activity against acetyl-lysine. Use Trifluoroacetyl-Lysine substrates for these targets [1].
Part 3: The Validated Protocol
"Gold Standard" Self-Validating Workflow
This protocol integrates the Trypsin Counter-Screen directly into the workflow to flag artifacts immediately.
Reagents:
-
Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Additives: 0.5 mg/mL BSA (Critical to prevent enzyme loss to plastic), 1 mM DTT (fresh).
-
Substrate: this compound (Final conc:
, near ). -
Developer: Trypsin (Final conc:
) + 10 SAHA (to stop HDAC reaction instantly).
Step-by-Step Methodology
-
Compound Prep: Prepare 3x serial dilutions of inhibitors in DMSO. Final DMSO concentration in assay must be
. -
Enzyme Incubation: Add HDAC enzyme (e.g., 2 nM HDAC1) to the plate.
-
Inhibitor Addition: Add compounds to the enzyme. Incubate 15 min at RT.
-
Reaction Initiation: Add this compound substrate. Incubate 30-60 min at 37°C.
-
The "Stop & Develop": Add Developer solution containing Trypsin AND a saturating concentration of a reference HDAC inhibitor (e.g.,
SAHA or TSA).-
Why SAHA? It freezes the HDAC reaction so only the Trypsin step proceeds during the development phase.
-
-
Read: Measure Fluorescence (
).
The Critical Validation Step: The Counter-Screen
To prove your IC50 is real, you must run a parallel "Developer Control" plate:
-
Incubate Substrate + Enzyme (No Test Inhibitor) to generate deacetylated product.
-
STOP the reaction with the Reference Inhibitor (SAHA).
-
THEN add your Test Compounds.
-
Logic: Since the HDAC reaction was already complete, any reduction in signal now is due to the Test Compound inhibiting Trypsin, not HDAC.
Workflow Diagram
Figure 2: Parallel workflow to distinguish true HDAC inhibition from developer artifacts.
Part 4: Data Interpretation & Troubleshooting
Expected Benchmarks
When validating your system, use these reference values (approximate for HDAC1/Ac-Lys(Ac)-AMC system):
-
SAHA (Vorinostat): IC50
100 - 400 nM -
Trichostatin A (TSA): IC50
5 - 20 nM -
Z' Factor: A robust assay must have
. If , optimize BSA concentration or enzyme linearity.
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| High Background (No Enzyme) | Substrate instability or contamination | Use fresh substrate; check buffer pH (Trypsin is active at pH 8.0). |
| Low Signal Window | Incomplete cleavage | Increase Trypsin concentration or development time. |
| Non-Sigmoidal Curve | Compound aggregation or insolubility | Check compound solubility; add 0.01% Triton X-100. |
| Shifted IC50 vs. Literature | Different enzyme source/purity | IC50 is dependent on enzyme concentration. Calculate |
References
-
Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology, 6(3), 238–243. [Link]
-
Sittampalam, G. S., et al. (Eds.). (2004). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[7] [Link]
-
Wegener, D., et al. (2003).[8] Improved fluorogenic histone deacetylase assay for high-throughput-screening applications. Analytical Biochemistry, 321(2), 202-208. [Link]
Sources
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. msbioworks.com [msbioworks.com]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Guidance Manual [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Kinetic Parameters of HDAC1 with Ac-Lys(Ac)-AMC
An In-Depth Technical Comparison for Scientists and Drug Development Professionals
In the landscape of epigenetic research and drug discovery, precise characterization of enzyme kinetics is paramount. For researchers investigating histone deacetylase 1 (HDAC1), a key regulator of gene expression, understanding its interaction with various substrates is fundamental. This guide provides a comprehensive analysis of the kinetic parameters—Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax)—of human HDAC1 with the widely used fluorogenic substrate, N-(t-Butoxycarbonyl)-L-lysine(acetyl)-7-amino-4-methylcoumarin (Boc-Lys(Ac)-AMC).
This document moves beyond a simple recitation of values, offering a comparative perspective, detailed experimental protocols, and an exploration of alternative substrates. Our goal is to equip researchers with the necessary information to design robust experiments, accurately interpret data, and make informed decisions in their pursuit of novel HDAC inhibitors and a deeper understanding of epigenetic regulation.
HDAC1 and Boc-Lys(Ac)-AMC: A Kinetic Snapshot
The enzymatic activity of HDAC1 is frequently assessed using a two-step fluorogenic assay. In this system, HDAC1 first removes the acetyl group from the lysine residue of a substrate like Boc-Lys(Ac)-AMC. Subsequently, a developing enzyme, typically trypsin, cleaves the deacetylated substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The rate of AMC production is directly proportional to the HDAC1 activity.
A critical parameter derived from this assay is the Michaelis-Menten constant (Km), which reflects the substrate concentration at which the enzyme operates at half of its maximum velocity. A lower Km value generally indicates a higher affinity of the enzyme for the substrate.
Based on available data, the Km of HDAC1 for the substrate Boc-Lys(Ac)-AMC has been determined to be 58.89 µM [1]. This value serves as a crucial benchmark for researchers performing in vitro assays with recombinant human HDAC1.
Comparative Kinetics: How HDAC1 Stacks Up
While Boc-Lys(Ac)-AMC is a valuable tool for studying Class I HDACs, it's important to recognize that its affinity can vary among different HDAC isoforms. This substrate is readily recognized by HDAC1, HDAC2, and HDAC3; however, it is a poor substrate for HDAC8[2]. For instance, the Km of recombinant human HDAC8 for Boc-Lys(Ac)-MCA was found to be greater than 500 µM, indicating a significantly lower affinity compared to HDAC1.
This differential substrate preference is a key consideration in the development of isoform-selective HDAC inhibitors. A detailed understanding of the kinetic parameters for various HDACs with a common substrate allows for a more nuanced interpretation of inhibitor potency and selectivity data.
Table 1: Comparative Km Values for HDAC Isoforms with Boc-Lys(Ac)-AMC
| HDAC Isoform | Km (µM) | Reference |
| HDAC1 | 58.89 | [1] |
| HDAC2 | Data not consistently available | |
| HDAC3 | Data not consistently available | |
| HDAC8 | >500 (for Boc-Lys(Ac)-MCA) |
Determining Km and Vmax in the Laboratory: A Step-by-Step Protocol
Reproducible and accurate determination of kinetic parameters is the bedrock of reliable enzymatic studies. The following protocol outlines a standard procedure for measuring the Km and Vmax of HDAC1 with Boc-Lys(Ac)-AMC.
I. Reagents and Materials
-
Recombinant human HDAC1 enzyme
-
Boc-Lys(Ac)-AMC substrate
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Bovine Serum Albumin (BSA)
-
Trypsin solution
-
HDAC inhibitor (e.g., Trichostatin A or SAHA) for control reactions
-
Black, flat-bottom 96-well or 384-well plates
-
Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)
II. Experimental Workflow
The determination of HDAC1 kinetic parameters follows a logical progression from reagent preparation to data analysis.
Caption: Workflow for determining HDAC1 kinetic parameters.
III. Detailed Method
-
Reagent Preparation:
-
Prepare a stock solution of Boc-Lys(Ac)-AMC in DMSO. From this stock, create a series of dilutions in HDAC Assay Buffer to achieve a range of final concentrations (e.g., 0-500 µM).
-
Dilute the recombinant HDAC1 enzyme to the desired working concentration in cold HDAC Assay Buffer containing BSA. The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.
-
Prepare the developer solution containing trypsin and a potent HDAC inhibitor to stop the HDAC reaction and initiate the fluorescence development.
-
-
Assay Procedure:
-
To the wells of a black microplate, add the HDAC1 enzyme solution. Include wells without enzyme as a negative control.
-
Initiate the enzymatic reaction by adding the various dilutions of the Boc-Lys(Ac)-AMC substrate to the wells.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution to each well.
-
Incubate at room temperature for approximately 15-30 minutes to allow for the complete cleavage of the deacetylated substrate by trypsin.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 355 nm and 460 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control wells) from the fluorescence readings of the reactions.
-
Convert the fluorescence units to the concentration of AMC produced using a standard curve generated with known concentrations of AMC.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software to determine the Km and Vmax values.
-
Exploring the Landscape of Alternative Substrates
While Boc-Lys(Ac)-AMC is a workhorse in the field, a variety of other fluorogenic substrates are available, each with its own set of characteristics. The choice of substrate can significantly impact the experimental outcome and is often guided by the specific HDAC isoform being studied and the desired assay sensitivity.
Table 2: A Comparison of Fluorogenic HDAC Substrates
| Substrate | Target HDACs | Characteristics |
| Boc-Lys(Ac)-AMC | Class I (HDAC1, 2, 3), HDAC6 | Widely used, well-characterized kinetics for HDAC1. |
| Ac-Arg-Gly-Lys(Ac)-AMC | Class I | Peptide-based substrate, may offer different binding kinetics. |
| Ac-Leu-Gly-Lys(Ac)-AMC | Class I | Another peptide-based alternative. |
| FLUOR DE LYS® Substrates | Varies by substrate | A commercial system with substrates optimized for different HDAC classes. |
| HDAC Green™ Substrate | Broad-spectrum | A non-peptide substrate reported to have higher sensitivity and less interference[3]. |
The selection of an appropriate substrate is a critical experimental design choice. For instance, if the goal is to identify inhibitors that are selective for HDAC1 over HDAC8, using Boc-Lys(Ac)-AMC would be a logical choice due to the significant difference in Km values between these two enzymes for this substrate. Conversely, if high sensitivity is the primary concern, exploring newer generation substrates like HDAC Green™ may be advantageous[3].
The Interplay of Substrate and Inhibitor Kinetics
A thorough understanding of substrate kinetics is intrinsically linked to the study of HDAC inhibitors. The potency of an inhibitor, often expressed as its IC₅₀ value, is dependent on the substrate concentration used in the assay. For competitive inhibitors, the apparent IC₅₀ will increase as the substrate concentration increases. Therefore, knowledge of the substrate's Km is essential for standardizing assay conditions and for accurately comparing the potencies of different inhibitors.
The relationship between substrate, enzyme, and inhibitor is a dynamic one, governed by their respective binding and dissociation rates.
Caption: Enzyme-substrate-inhibitor interactions.
Conclusion
The kinetic parameters of HDAC1 with the fluorogenic substrate Boc-Lys(Ac)-AMC provide a foundational piece of data for researchers in the field of epigenetics and drug discovery. The established Km value of 58.89 µM serves as a critical reference point for assay development and inhibitor characterization[1]. However, this guide emphasizes that a deeper understanding emerges from a comparative analysis of these parameters across different HDAC isoforms and with alternative substrates.
As the field continues to evolve, the development of novel substrates with improved sensitivity and isoform selectivity will undoubtedly refine our understanding of HDAC biology. By adhering to rigorous experimental protocols and thoughtfully selecting the appropriate tools, researchers can ensure the integrity and impact of their findings in this dynamic and significant area of scientific inquiry.
References
- Moreno-Yruela, C., et al. (2022). Class I histone deacetylases (HDAC1–3) are histone lysine delactylases. Knowledge UChicago.
- AAT Bioquest. (2025, November 3).
- Banks, C. A., et al. (2019). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Enzymology, 626, 23-40.
- Moreno-Yruela, C., et al. (2020). Acyl-lysine substrate scope for HDAC3.
- Enzo Life Sciences. FLUOR DE LYS® Green HDAC fluorometric activity assay kit.
- Haus, P., & Meyer-Almes, F.-J. (2012). Histone deacetylase 1 (HDAC1) assay. BMG LABTECH.
- Wegener, D., et al. (2003). Improved fluorogenic histone deacetylase assay for high-throughput-screening applications.
- Moreno-Yruela, C., et al. (2020). High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. STAR Protocols, 1(3), 100159.
- Wagner, F. F., et al. (2014). Kinetically Selective Inhibitors of Histone Deacetylase 2 (HDAC2) as Cognition Enhancers. The Royal Society of Chemistry.
- Kelly, R. D. W., et al. (2018). Histone deacetylase (HDAC) 1 and 2 complexes regulate both histone acetylation and crotonylation in vivo. Scientific Reports, 8(1), 17659.
- Fellows, R., et al. (2018). BOC-Lys(crotonyl)-AMC inhibits deacetylation by HDAC1.
- K-rasnow, M., et al. (2024).
- Al-awar, R., et al. (2024). HDAC3 inhibitors: a patent review of their broad-spectrum applications as therapeutic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- Moreno-Yruela, C., et al. (2022). Class I histone deacetylases (HDAC1–3) are histone lysine delactylases. Infoscience.
- MedChemExpress. Boc-Lys(Ac)
- Cowtan, P., et al. (2023). Mechanism of assembly, activation and lysine selection by the SIN3B histone deacetylase complex. bioRxiv.
- InvivoChem. Boc-Lys(Ac)-AMC.
- Banks, C. A., et al. (2018). HDAC1/2 deacetylase activity depends on the affinity tag location.
- Cayman Chemical. Boc-Lys(Ac)-AMC (CAS Number: 233691-67-3).
- Reaction Biology. HDAC 2.
- Echelon Biosciences. Boc-Lys(Ac)-AMC (Histone Deacetylase (HDAC)
Sources
peer-reviewed citations using Ac-Lys(Ac)-AMC for Sirtuin 1 assays
Executive Summary
Product Class: Fluorogenic Peptide Substrate (Coupled Enzyme Assay) Primary Application: High-Throughput Screening (HTS) of SIRT1 Inhibitors. Critical Warning: This substrate is NOT recommended for screening SIRT1 activators (STACs) without orthogonal validation due to the well-documented "fluorophore-dependent activation" artifact (e.g., Resveratrol).
This guide synthesizes peer-reviewed methodologies to optimize the use of Ac-Lys(Ac)-AMC (often derived from p53 residues 379-382: Ac-Arg-His-Lys-Lys(Ac)-AMC). While this remains the industry workhorse for inhibitor screening due to its high sensitivity and ease of use, data interpretation requires a rigorous understanding of the coupled-enzyme mechanism.
Mechanism of Action: The Coupled Enzyme System
The this compound assay is not a direct readout of SIRT1 activity; it is a two-step coupled reaction.
-
Deacetylation (The SIRT1 Step): SIRT1 utilizes NAD+ to remove the acetyl group from the lysine residue of the substrate.
-
Proteolysis (The Developer Step): A secondary developer enzyme (Trypsin) is added. Trypsin recognizes and cleaves the lysine-AMC bond only if the lysine has been deacetylated.
-
Signal Generation: Cleavage releases free 7-Amino-4-methylcoumarin (AMC), which fluoresces at 460 nm.
Mechanistic Pathway Diagram
Caption: Two-step mechanism. Step 1 requires NAD+ and SIRT1.[1] Step 2 requires Trypsin to liberate the fluorophore. Note that inhibition of Trypsin by test compounds will generate false positives (apparent SIRT1 inhibition).
Performance Comparison: AMC vs. Alternatives
As a Senior Scientist, I must emphasize that "ease of use" often correlates with "risk of artifacts." The table below objectively compares the this compound system against label-free and FRET alternatives.
| Feature | This compound (Fluorogenic) | HPLC / Mass Spec (Label-Free) | TR-FRET (LanthaScreen) |
| Throughput | High (384-well compatible) | Low (Single sample injection) | High (1536-well compatible) |
| Sensitivity | High (Fluorescence) | Moderate (UV/MS detection limit) | High (Time-resolved) |
| Substrate | Synthetic (Artifact prone) | Native Peptides (Physiological) | Synthetic (Label interference) |
| Artifact Risk | High (Fluorophore interaction) | None (Direct measurement) | Moderate (Quencher interference) |
| Cost | Low | High (Instrument/Solvents) | High (Reagents/Reader) |
| Primary Use | Inhibitor Screening | Activator Validation | HTS Screening |
The "Resveratrol Artifact" (Critical Context)
You cannot discuss this substrate without addressing the controversy. Early studies (Howitz et al., 2003) claimed Resveratrol activated SIRT1.[2] However, subsequent rigorous kinetic analyses (Borra et al., 2005; Kaeberlein et al., 2005) proved that Resveratrol lowers the
-
Implication: If your screen identifies an activator using this compound, you must validate it using HPLC or a native tryptophan-based peptide assay (Pacholec et al., 2010).
Optimized Experimental Protocol
This protocol is designed to minimize false positives by incorporating specific controls for the coupled-enzyme system.
Reagents & Concentrations[3][4][5][6][7][8][9][10][11][12][13]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA.
-
Substrate: 50 µM Ac-Arg-His-Lys-Lys(Ac)-AMC (Final).
-
Cofactor: 500 µM NAD+ (Final). Note: Ensure NAD+ is fresh; degradation inhibits SIRT1.
-
Enzyme: 0.5 - 1.0 U/well Recombinant Human SIRT1.
-
Developer: Trypsin (1 mg/mL) + 4 mM Nicotinamide (to stop SIRT1 activity during development).
Step-by-Step Workflow
-
Compound Preparation: Dilute test compounds in DMSO. Final DMSO concentration in well should be <1% to avoid enzyme denaturation.
-
Enzyme Mix: Add SIRT1 enzyme to the plate.
-
Reaction Initiation: Add Master Mix containing NAD+ and this compound substrate.
-
Incubation: Incubate at 37°C for 30–60 minutes.
-
Development: Add Stop/Developer solution (Trypsin + Nicotinamide).
-
Development Incubation: Incubate at Room Temperature for 20 minutes.
-
Read: Measure Fluorescence (Ex 360nm / Em 460nm).
Self-Validating Controls (Mandatory)
To ensure data integrity, every plate must include:
-
No Enzyme Control: Measures background fluorescence of the substrate.
-
No NAD+ Control: Confirms NAD+ dependence (rules out non-sirtuin deacetylation).
-
Developer Control: Incubate test compound with already deacetylated standard (Ac-RHKK-AMC) + Trypsin.
-
Why? If the compound inhibits Trypsin, it will look like a SIRT1 inhibitor. This control rules out "Developer Inhibition" artifacts.
-
Experimental Workflow Diagram
Caption: Standardized workflow. Critical timing occurs at Step 4 (linear range of enzyme) and Step 6 (complete cleavage of deacetylated substrate).
References
-
Howitz, K. T., et al. (2003). Small molecule activators of sirtuins extend Saccharomyces cerevisiae lifespan. Nature, 425(6954), 191–196. Link
-
Borra, M. T., Smith, B. C., & Denu, J. M. (2005). Mechanism of human SIRT1 activation by resveratrol.[3] Journal of Biological Chemistry, 280(17), 17187–17195.[3][4] Link
-
Kaeberlein, M., et al. (2005). Substrate-specific activation of sirtuins by resveratrol.[4] Journal of Biological Chemistry, 280(17), 17038–17045.[4] Link
-
Pacholec, M., et al. (2010). SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1. Journal of Biological Chemistry, 285(11), 8340–8351. Link
-
Lakshminarasimhan, M., et al. (2013). Sirt1 activation by resveratrol is substrate sequence-selective.[5] Aging (Albany NY), 5(3), 151. Link
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanism of human SIRT1 activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sirt1 activation by resveratrol is substrate sequence-selective | Aging [aging-us.com]
- 5. The differing effects of a dual acting regulator on SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
Technological Shift: Ac-Lys(Ac)-AMC vs. Radiolabeled Assays in HDAC Screening
Topic: Advantages of Ac-Lys(Ac)-AMC over Radiolabeled Histone Acetylation Assays Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
For decades, the measurement of Histone Deacetylase (HDAC) activity relied on the "gold standard" of radiolabeled histone substrates—a method offering high biological fidelity but plagued by low throughput, hazardous waste generation, and labor-intensive extraction steps. The introduction of fluorogenic substrates, specifically This compound , revolutionized this field, enabling high-throughput screening (HTS) without sacrificing sensitivity.
This guide provides a technical comparison between the modern fluorogenic approach and traditional radiolabeled methods. As a Senior Application Scientist, I will dissect the mechanistic differences, kinetic advantages, and necessary trade-offs, providing you with the data needed to transition or optimize your assay platform.
Mechanism of Action: The Trypsin-Coupled System
To understand the advantages, one must first understand the signal generation mechanism. Unlike radiolabeled assays which measure the release of a physical isotope, the this compound system relies on a protease-coupled reaction .
-
The Substrate: this compound consists of an acetylated lysine residue coupled to the fluorophore 7-amino-4-methylcoumarin (AMC).[1] In this state, the amide bond effectively quenches the fluorescence of AMC.
-
Step 1 (Deacetylation): The HDAC enzyme removes the acetyl group from the lysine.[2][3][4][5] The AMC remains attached, and the molecule remains non-fluorescent.
-
Step 2 (Development): A "Developer" solution containing Trypsin and a potent HDAC inhibitor (e.g., Trichostatin A) is added. Trypsin specifically recognizes the deacetylated lysine (positively charged) and cleaves the amide bond, releasing free AMC.[4]
-
Signal: Free AMC fluoresces strongly (Ex 350-380 nm / Em 440-460 nm).
Critical Insight: Trypsin cannot cleave the acetylated substrate because the acetyl group neutralizes the positive charge required for trypsin recognition. This binary "switch" is the core of the assay's specificity.
Visualization: Mechanism of Signal Generation
Caption: The two-step "Developer" mechanism ensures fluorescence is only generated after successful deacetylation.
Comparative Analysis: Fluorogenic vs. Radiolabeled
A. Workflow & Throughput (HTS Suitability)
The most immediate advantage of this compound is the transition from a heterogeneous (separation-based) to a homogeneous (mix-and-read) assay.
| Feature | This compound (Fluorogenic) | Radiolabeled ([3H]-Acetate Release) |
| Format | Homogeneous: Mix & Read in same well. | Heterogeneous: Requires extraction (Ethyl Acetate) or filtration. |
| Throughput | High (384/1536-well plates). | Low to Medium (Tube or 96-well filter plates). |
| Automation | Fully automatable (liquid handlers). | Difficult (requires phase separation steps). |
| Time to Result | 1–2 Hours. | 4–6 Hours (including scintillation counting). |
| Z' Factor | Typically > 0.7 (Excellent for screening). | Variable (dependent on extraction efficiency). |
B. Sensitivity & Kinetics
While radioactive assays are theoretically more sensitive due to the nature of isotopic decay, modern fluorometers have closed this gap.
-
This compound: Capable of detecting <1 nM of purified HDAC enzyme.
-
Km Values: The fluorogenic substrate often displays lower Km values (higher affinity) for Class I HDACs compared to bulk histones, making it highly efficient for inhibitor screening.
-
Linearity: The fluorescent signal is strictly linear with product formation, whereas liquid scintillation can suffer from "quenching" effects depending on the extraction solvent quality.
C. Safety & Cost
-
Radioactive: Requires specific licensure, designated "hot" zones, and expensive waste disposal services for [3H] or [14C].
-
Fluorogenic: Standard BSL-1 safety; no hazardous waste costs.
D. Scientific Trade-offs (The "Expert" View)
This is where the nuance lies. This compound is a peptide surrogate , not a nucleosome.
-
Class Specificity: this compound is an excellent substrate for Class I (HDAC1, 2, 3) and Class IIb (HDAC6) . It is poorly recognized by Class IIa (HDAC4, 5, 7, 9) and Class IV (HDAC11), which often require trifluoroacetyl-lysine substrates.[6]
-
Complex Interactions: Radiolabeled nucleosomes capture the role of protein-protein interactions (e.g., HDAC complexes binding to DNA). Small peptides cannot mimic these "exosite" interactions.
-
Recommendation: Use this compound for primary HTS of catalytic inhibitors. Use radiolabeled nucleosomes for secondary validation of complex-disruptors.
-
Experimental Protocols
Protocol A: High-Throughput Fluorogenic Assay (this compound)
This protocol is optimized for a 96-well plate format.
Reagents:
-
Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1 mg/mL BSA.
-
Substrate: 10 mM stock this compound in DMSO.
-
Developer: 10 mg/mL Trypsin + 2 µM Trichostatin A (TSA) in Assay Buffer.
Step-by-Step:
-
Enzyme Prep: Dilute HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC1) in Assay Buffer to 2x desired concentration.
-
Inhibitor Addition: Add 10 µL of test compound or vehicle (DMSO) to black 96-well plate.
-
Enzyme Addition: Add 40 µL of diluted enzyme. Incubate 10 min at RT.
-
Substrate Initiation: Add 50 µL of Substrate solution (diluted to 20-50 µM in buffer).
-
Final Volume: 100 µL.
-
-
Reaction: Incubate at 37°C for 30–60 minutes.
-
Stop & Develop: Add 50 µL of Developer Solution .
-
Mechanism: TSA stops the HDAC reaction immediately; Trypsin begins cleaving the deacetylated product.
-
-
Development: Incubate 15 minutes at RT.
-
Read: Measure Fluorescence (Ex 360 nm / Em 460 nm).
Protocol B: Workflow Comparison (Decision Matrix)
Caption: The fluorogenic workflow eliminates three labor-intensive steps (Acidification, Extraction, Centrifugation).
Data Summary: Performance Metrics
| Metric | This compound | Radiolabeled Histone |
| Signal-to-Background | High (fluorescence appears from dark background) | Medium (background counts from unextracted label) |
| Interference | Potential for compound fluorescence or quenching | Minimal compound interference |
| Substrate Km (HDAC1) | ~10–50 µM | ~1–5 µM (Native affinity) |
| Cost Per Well | $0.50 - $1.00 | $2.00+ (including waste disposal) |
| Throughput Capacity | >10,000 wells/day | <500 wells/day |
References
-
BMG LABTECH. Histone deacetylase 1 (HDAC1) assay principle and optimization. [Link]
-
National Institutes of Health (PMC). A fluorogenic histone deacetylase assay well suited for high-throughput activity screening. [Link]
-
BPS Bioscience. HDAC3 Fluorogenic Assay Kit Protocol and Mechanism. [Link]
-
Reaction Biology. Histone Deacetylase (HDAC) Assay Services and Substrate Specificity. [Link]
-
Assay Genie. HDAC Activity Assay Kit Protocol. [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HDAC8 substrate selectivity is determined by long- and short-range interactions leading to enhanced reactivity for full-length histone substrates compared with peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: Ac-Lys(Ac)-AMC
Executive Summary & Hazard Context
Ac-Lys(Ac)-AMC (Acetyl-Lysine(Acetyl)-7-amino-4-methylcoumarin) is a specialized fluorogenic substrate utilized primarily in Histone Deacetylase (HDAC) and Sirtuin assays. While the peptide moiety is generally low-toxicity, the operational risk profile is dominated by two factors:
-
The Fluorophore (AMC): A known irritant (Skin/Eye/Respiratory) that must be contained.
-
The Solvent Vector (DMSO): Standard protocols require solubilization in Dimethyl Sulfoxide (DMSO). DMSO is a potent skin penetrant that can carry the dissolved substrate directly into the circulatory system.
The Scientist’s Perspective:
"Safety in this context is not just about compliance; it is about data integrity . Contamination from skin oils (proteases) ruins assays, and exposure to the substrate introduces biological variables (enzyme inhibition) into the researcher's own physiology. Treat the substrate as a bioactive agent."
Risk Assessment & PPE Matrix
The following matrix synthesizes barrier protection based on the state of matter and solvent vector .
PPE Specification Table
| Operational Phase | Physical State | Primary Hazard | Hand Protection | Eye Protection | Respiratory | Body |
| 1.[1][2] Weighing | Lyophilized Powder | Inhalation of dust; Static dispersion | Nitrile (Double) Inner: 4 milOuter: 5 mil | Safety Goggles (Tight seal) | Fume Hood (Alt: N95 if hood unavailable) | Lab Coat (Buttoned, wrist cuffs) |
| 2. Solubilization | Liquid (High Conc. in DMSO) | Transdermal permeation via DMSO | Specialized Nitrile Min. 0.12mm thicknessChange immediately on splash | Safety Glassesw/ Side Shields | Fume Hood | Lab Coat + Apron (if pouring large vols) |
| 3. Assay | Aqueous Solution (Dilute) | Splash; Cross-contamination | Standard Nitrile(Single layer ok) | Safety Glasses | General Lab Air | Lab Coat |
| 4. Disposal | Liquid Waste | Environmental toxicity | Chemical Resistant | Safety Glasses | Fume Hood | Lab Coat |
Operational Protocols (Step-by-Step)
Phase A: Preparation & Weighing (The Critical Step)
Objective: Prevent aerosolization of the fluffy peptide powder.
-
Static Control: this compound powder is highly electrostatic. Use an anti-static gun or polonium strip near the balance.
-
Causality: Static causes powder to "jump" from the spatula, creating invisible micro-aerosols that are easily inhaled or contaminate the bench.
-
-
Workspace: All weighing must occur inside a certified chemical fume hood.
-
Glove Protocol: Don double nitrile gloves. Ensure the cuff of the lab coat is tucked under the inner glove, and the outer glove goes over the cuff.
-
Validation: Check for "ballooning" (micro-tears) in gloves by trapping air and squeezing slightly before use.
-
Phase B: Solubilization (The DMSO Factor)
Objective: Mitigate the solvent vector risk.
-
Solvent Choice: Dissolve stock (usually 10-50 mM) in anhydrous DMSO.
-
Handling Precaution: DMSO permeates standard nitrile gloves in <5 minutes.
-
Rule: If a drop of DMSO/Substrate stock hits your glove, do not wipe it . Remove the glove immediately, wash hands, and re-glove.
-
-
Vortexing: Cap the tube tightly. Keep a thumb over the cap. Vortex in short bursts to prevent pressure buildup and aerosol leakage.
Phase C: Waste Management & Disposal
Objective: Environmental compliance and fluorescence quenching.
-
Segregation: Do not mix with general aqueous waste.
-
Container: Collect in a dedicated "Organic Solvent/Fluorescent" waste carboy (HDPE compatible).
-
Labeling: Clearly mark as "Contains DMSO & Fluorogenic Peptides."
-
Decontamination: Wipe bench surfaces with 70% Ethanol followed by a water rinse.
-
Verification: Use a handheld UV lamp (365 nm) to inspect the workspace. Any glowing spots indicate residual AMC contamination.
-
Visualizing the Safety Logic
The following diagram illustrates the decision-making workflow for handling this compound, emphasizing the "Stop/Go" safety checks.
Caption: Operational logic flow for PPE selection based on the physical state of the substrate (Powder vs. DMSO Solution).
Emergency Procedures
| Incident Type | Immediate Action | Secondary Action |
| Skin Contact (DMSO Stock) | Wash immediately with soap and copious water (15 mins).[3] Do not use ethanol (increases permeation). | Monitor for irritation.[2][4] Report to EHS. |
| Eye Splash | Flush at eyewash station for 15 mins. Hold eyelids open. | Seek medical attention immediately (DMSO damages cornea). |
| Powder Spills | Cover with wet paper towel to prevent dust. Wipe up.[4][5][6] | Clean area with mild detergent. UV check for residue. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.). 7-Amino-4-methylcoumarin (Compound Summary).[2][6][7] National Library of Medicine. [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Dimethyl Sulfoxide (DMSO) - NIOSH Pocket Guide to Chemical Hazards. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
